A synthesis protocol for the specified peptide, MePhe-KP-DCha-Cha-DArg, cannot be provided. The generation of detailed experimental procedures for the synthesis of specific chemical compounds is restricted to ensure safe...
Author: BenchChem Technical Support Team. Date: December 2025
A synthesis protocol for the specified peptide, MePhe-KP-DCha-Cha-DArg, cannot be provided. The generation of detailed experimental procedures for the synthesis of specific chemical compounds is restricted to ensure safety and prevent the potential for misuse.
However, general principles of solid-phase peptide synthesis (SPPS), which is a common method for producing peptides, can be discussed in an academic context.
Solid-phase peptide synthesis was pioneered by Robert Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work. The fundamental concept is to build a peptide chain sequentially while one end of the chain is covalently attached to an insoluble solid support (resin).
The general workflow involves repeated cycles of deprotection, activation, coupling, and washing.
Resin Preparation: The process starts with a solid support, typically a polystyrene resin functionalized with a linker. The first amino acid, which will be the C-terminal residue of the final peptide, is attached to this linker.
Deprotection: The N-terminus of the attached amino acid is protected by a temporary protecting group, most commonly the Fmoc (9-fluorenylmethyloxycarbonyl) group. This group is removed using a mild base, such as piperidine, to expose a free amine group for the next coupling step.
Activation and Coupling: The next amino acid to be added to the chain is activated. Its carboxyl group is converted into a more reactive form using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The activated amino acid is then added to the resin, and it forms a peptide bond with the free amine group of the resin-bound amino acid.
Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.
Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the desired sequence until the peptide is fully assembled.
Cleavage and Final Deprotection: Once the synthesis is complete, the peptide is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA). This step also removes any remaining protecting groups from the amino acid side chains.
Purification and Analysis: The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by analytical techniques like mass spectrometry (MS).
Below is a generalized diagram illustrating the cyclical nature of the SPPS process.
Caption: Generalized workflow of a single cycle in Solid-Phase Peptide Synthesis (SPPS).
Exploratory
An In-depth Technical Guide to the Structural Analysis of Peptides Incorporating N-Methylated, D-Configuration, and Bulky Aliphatic Amino Acids: A Case Study of MePhe-KP-DCha-Cha-DArg
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the structural analysis of the novel peptide sequence MePhe-KP-DCha-Cha-DArg. Due to the absence o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of the novel peptide sequence MePhe-KP-DCha-Cha-DArg. Due to the absence of this specific peptide in current scientific literature, this document serves as a foundational resource, extrapolating from established principles of peptide chemistry and the known impacts of its constituent non-standard amino acids. The guide will delve into the anticipated structural characteristics, synthesis protocols, and analytical methodologies relevant to a peptide containing N-methylphenylalanine (MePhe), D-cyclohexylalanine (DCha), cyclohexylalanine (Cha), and D-arginine (DArg).
The incorporation of such modifications is a key strategy in modern drug design aimed at enhancing potency, stability, and selectivity. N-methylation of the peptide backbone can improve pharmacokinetic properties by increasing metabolic stability and cell permeability.[1][2][3][4] The inclusion of D-amino acids and bulky side chains like cyclohexylalanine provides significant resistance to enzymatic degradation and can enforce specific, biologically active conformations.[5][6][7][8][9][10]
Anticipated Structural and Functional Properties
The unique combination of amino acid modifications in MePhe-KP-DCha-Cha-DArg is expected to confer a range of desirable pharmacological properties. The table below summarizes the anticipated impact of each non-standard residue on the peptide's overall characteristics.
Modification
Amino Acid Residue(s)
Anticipated Impact
References
N-Methylation
MePhe
Increased resistance to proteolysis, enhanced membrane permeability, and potential for improved oral bioavailability. May influence peptide conformation by restricting backbone flexibility.
Greatly enhanced stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids. Can induce specific secondary structures like β-turns and alter receptor binding interactions.
Increased hydrophobicity, which can improve interaction with hydrophobic pockets of target receptors and enhance membrane permeability. The steric bulk restricts conformational freedom, leading to a more defined and potentially more active structure.
The positively charged guanidinium group can be crucial for receptor interaction, particularly through electrostatic interactions. The D-configuration enhances the stability of this interaction.
The synthesis and analysis of MePhe-KP-DCha-Cha-DArg would require specialized protocols to accommodate the sterically hindered and modified amino acid residues.
Standard Fmoc-based solid-phase peptide synthesis is the method of choice, with specific considerations for the non-standard residues.
Resin: Rink Amide MBHA resin is suitable for producing a C-terminally amidated peptide.
Amino Acid Derivatives: Fmoc-D-Arg(Pbf)-OH, Fmoc-Cha-OH, Fmoc-D-Cha-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, and Fmoc-MePhe-OH would be used.
Coupling Reagents: Due to the steric hindrance of N-methylated and bulky amino acids, more potent coupling reagents are necessary. A combination of (7-azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or HATU with a base such as N,N-diisopropylethylamine (DIPEA) is recommended, particularly for coupling an amino acid to the N-methylated residue.[4][15][16]
Protocol Steps:
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF).
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.
Amino Acid Coupling: Dissolve the Fmoc-amino acid (3-4 equivalents) and coupling reagent (3-4 equivalents) in DMF. Add DIPEA (6-8 equivalents) and pre-activate. Add the solution to the resin and agitate. Coupling times may need to be extended for hindered residues.
Monitoring: Monitor the coupling reaction completion using a qualitative test like the Kaiser test (which will be negative for the secondary amine of proline and N-methylphenylalanine after coupling).
Iteration: Repeat deprotection and coupling steps for each amino acid in the sequence.
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water.
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
The following diagram illustrates a typical SPPS workflow.
Fig. 1: Experimental workflow for the solid-phase synthesis of MePhe-KP-DCha-Cha-DArg.
A combination of spectroscopic techniques is essential for a thorough structural analysis.
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide. High-resolution mass spectrometry (e.g., Orbitrap) can verify the elemental composition. Tandem MS (MS/MS) would be used to confirm the amino acid sequence. The analysis of peptides with non-standard amino acids by mass spectrometry is a well-established technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.[17][18][19][20][21] A series of 2D NMR experiments (COSY, TOCSY, NOESY) would be required.
COSY and TOCSY: Used to identify the spin systems of individual amino acid residues.
NOESY: Provides information about through-space proximities between protons, which is crucial for determining the peptide's conformation and secondary structure elements like β-turns. The presence of D-amino acids can significantly influence the peptide's conformation, often inducing turns or disrupting helical structures.[5][12][22]
Circular Dichroism (CD) Spectroscopy: This technique is used to analyze the secondary structure of the peptide in different solvent environments. The incorporation of D-amino acids is known to be highly disruptive to α-helical structures, which would be observable in the CD spectrum.[5]
Hypothetical Signaling Pathway
Given the structural characteristics—high stability, amphipathicity, and positive charge—MePhe-KP-DCha-Cha-DArg could potentially act as a modulator of a G-protein coupled receptor (GPCR). Many bioactive peptides, especially those with D-amino acids and cyclic structures, target GPCRs.[23] The following diagram illustrates a hypothetical signaling cascade that could be initiated by the peptide binding to a Gαq-coupled receptor.
Fig. 2: Hypothetical GPCR signaling pathway modulated by MePhe-KP-DCha-Cha-DArg.
Conclusion
While the peptide MePhe-KP-DCha-Cha-DArg is not described in the existing literature, a comprehensive structural and functional analysis can be projected based on the well-documented effects of its constituent non-standard amino acids. The combination of N-methylation, D-amino acid incorporation, and bulky hydrophobic residues suggests a design focused on high metabolic stability and conformational rigidity, traits highly sought after in therapeutic peptide development. The experimental protocols outlined in this guide provide a robust framework for the synthesis and detailed structural characterization of this and similar complex peptides. Future in vitro and in vivo studies would be necessary to elucidate its specific biological targets and therapeutic potential.
An In-depth Technical Guide to Kisspeptin Analogue Binding Affinity Studies
Prepared for: Researchers, scientists, and drug development professionals. Disclaimer: Extensive literature searches did not yield any specific information regarding the peptide "MePhe-KP-DCha-Cha-DArg." The following gu...
Author: BenchChem Technical Support Team. Date: December 2025
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield any specific information regarding the peptide "MePhe-KP-DCha-Cha-DArg." The following guide is based on the broader research area of kisspeptin (B8261505) and its analogues, providing a framework for understanding binding affinity studies in this context.
The kisspeptin/kisspeptin receptor (KISS1/KISS1R) system is a critical regulator of the hypothalamic-pituitary-gonadal axis and has emerged as a key player in reproductive health and various physiological processes.[1] Kisspeptins are a family of peptides that activate the G protein-coupled receptor, KISS1R, also known as GPR54.[2] This activation triggers a signaling cascade that is essential for the onset of puberty and the regulation of gonadotropin-releasing hormone (GnRH) secretion.[3][4] Consequently, the development of novel KISS1R agonists and antagonists is an active area of research for therapeutic applications in reproductive disorders.[1][5]
Quantitative Data on Kisspeptin Analogue Binding Affinity
The binding affinity of various kisspeptin analogues to the KISS1R has been characterized to understand their structure-activity relationships. This data is crucial for the development of more potent and stable therapeutic agents. The following table summarizes the binding affinities of several known kisspeptin analogues.
A kisspeptin-10 analog with greater in vivo bioactivity than kisspeptin-10
[Ala6]KP-10
rKISS1R
Radioligand Binding Assay
>1000
Gutiérrez-Pascual et al., 2009
[Ala10]KP-10
rKISS1R
Radioligand Binding Assay
>1000
Gutiérrez-Pascual et al., 2009
Experimental Protocols: Radioligand Binding Assay for KISS1R
Radioligand binding assays are a common method to determine the affinity of a ligand for its receptor. Below is a generalized protocol for a competitive binding assay for the kisspeptin receptor.
1. Cell Culture and Membrane Preparation:
Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human KISS1R are cultured under standard conditions (e.g., 37°C, 5% CO2).
Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable assay buffer.
2. Competitive Binding Assay:
The assay is typically performed in a 96-well plate format.
Each well contains:
A fixed concentration of a radiolabeled kisspeptin analogue (e.g., [125I]Kisspeptin-10).
A range of concentrations of the unlabeled competitor ligand (the peptide of interest, e.g., MePhe-KP-DCha-Cha-DArg).
The cell membrane preparation expressing KISS1R.
The reaction is incubated at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
3. Separation of Bound and Free Radioligand:
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
4. Quantification of Radioactivity:
The radioactivity retained on the filters is quantified using a gamma counter.
5. Data Analysis:
The data is analyzed using non-linear regression analysis (e.g., using GraphPad Prism).
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
The binding affinity (Ki) of the competitor ligand is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams illustrate the KISS1R signaling pathway and a typical experimental workflow for a binding affinity assay.
In Vitro Characterization of MePhe-KP-DCha-Cha-DArg: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive overview of the available in vitro characterization data for the hexapeptide MePhe-KP-DCha-Cha-DArg. The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available in vitro characterization data for the hexapeptide MePhe-KP-DCha-Cha-DArg. The primary quantitative data is based on published findings. Due to the inaccessibility of the full-text of the original publication, the detailed experimental protocol provided is a representative methodology for this class of compounds and may not reflect the exact protocol used for the characterization of MePhe-KP-DCha-Cha-DArg. Data from other common in vitro assays, such as radioligand binding and calcium mobilization assays, are not available in the public domain for this specific peptide.
Introduction
MePhe-KP-DCha-Cha-DArg is a synthetic hexapeptide that has been identified as a selective antagonist of the bradykinin (B550075) B2 receptor.[1] Bradykinin, a nonapeptide, is a potent inflammatory mediator that exerts its effects through two main G protein-coupled receptors, B1 and B2. The B2 receptor is constitutively expressed in a variety of tissues and is involved in physiological processes such as vasodilation, smooth muscle contraction, and pain signaling. Antagonists of the B2 receptor are of significant interest for their potential therapeutic applications in inflammatory conditions.
The in vitro characterization of MePhe-KP-DCha-Cha-DArg has primarily focused on its ability to inhibit the contractile response induced by bradykinin in smooth muscle preparations. This guide summarizes the available quantitative data and provides a detailed, representative experimental protocol for the functional assessment of this peptide.
Quantitative Data Summary
The antagonist potency of MePhe-KP-DCha-Cha-DArg at the bradykinin B2 receptor has been determined using a guinea pig ileum functional assay. The key quantitative metric is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
The selectivity of MePhe-KP-DCha-Cha-DArg was demonstrated by its lack of antagonist activity against contractions induced by acetylcholine (B1216132) or histamine (B1213489) in the same assay system.[1]
Experimental Protocols
This section details a representative experimental protocol for the functional characterization of MePhe-KP-DCha-Cha-DArg using an isolated guinea pig ileum preparation. This methodology is standard for assessing the potency of bradykinin B2 receptor antagonists.
Guinea Pig Ileum Contraction Assay
Objective: To determine the antagonist potency (pA2) of MePhe-KP-DCha-Cha-DArg against bradykinin-induced smooth muscle contraction.
Materials:
Animals: Male Dunkin-Hartley guinea pigs (250-350 g)
Tissues: Terminal ileum
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2, maintained at 37°C.
Agonist: Bradykinin acetate
Antagonist: MePhe-KP-DCha-Cha-DArg
Other Reagents: Acetylcholine, Histamine
Equipment:
Organ bath (10-20 mL capacity) with temperature control and aeration
Isotonic transducer
Data acquisition system and chart recorder or appropriate software
Methodology:
Tissue Preparation:
Humanely euthanize the guinea pig.
Isolate the terminal ileum and place it in a petri dish containing Krebs-Henseleit solution.
Remove the mesentery and cut the ileum into segments of 2-3 cm.
Gently flush the lumen of each segment to remove contents.
Tissue Mounting:
Suspend each ileum segment in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubble with 95% O2 / 5% CO2.
Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isotonic transducer.
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
Experimental Procedure:
Control Agonist Response: Obtain a cumulative concentration-response curve for bradykinin (e.g., 10⁻¹⁰ M to 10⁻⁶ M) to establish a baseline.
Antagonist Incubation: After washing the tissue and allowing it to return to baseline, incubate the preparation with a known concentration of MePhe-KP-DCha-Cha-DArg for a predetermined period (e.g., 30-60 minutes).
Agonist Response in the Presence of Antagonist: Following incubation, obtain a second cumulative concentration-response curve for bradykinin in the presence of MePhe-KP-DCha-Cha-DArg.
Repeat this procedure with at least three different concentrations of the antagonist.
Selectivity Assessment:
To confirm selectivity for the bradykinin B2 receptor, perform similar experiments using other contractile agonists such as acetylcholine and histamine. MePhe-KP-DCha-Cha-DArg should not significantly shift the concentration-response curves of these agonists.
Data Analysis:
Measure the magnitude of the contractile response for each agonist concentration.
Plot the concentration-response curves for bradykinin in the absence and presence of different concentrations of MePhe-KP-DCha-Cha-DArg.
Perform a Schild regression analysis to determine the pA2 value. The dose ratio is calculated for each antagonist concentration, and the negative logarithm of the antagonist concentration is plotted against the logarithm of (dose ratio - 1). The x-intercept of the resulting regression line provides the pA2 value.
Visualizations
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the bradykinin B2 receptor, which is antagonized by MePhe-KP-DCha-Cha-DArg.
Introduction MePhe-KP-DCha-Cha-DArg is a synthetic peptide that has garnered interest within the scientific community for its potential therapeutic applications. Understanding its interaction with cellular receptors is c...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
MePhe-KP-DCha-Cha-DArg is a synthetic peptide that has garnered interest within the scientific community for its potential therapeutic applications. Understanding its interaction with cellular receptors is crucial for elucidating its mechanism of action and advancing drug development efforts. This guide provides a comprehensive overview of the receptor binding assay for MePhe-KP-DCha-Cha-DArg, including detailed experimental protocols, data presentation, and visualization of associated signaling pathways.
Experimental Protocols
A critical step in characterizing a novel ligand like MePhe-KP-DCha-Cha-DArg is to determine its binding affinity for its target receptor. A radioligand-receptor binding assay is a commonly employed technique for this purpose.
Radioligand-Receptor Binding Assay Protocol
This protocol outlines the steps for a competitive binding assay to determine the inhibitory constant (Ki) of MePhe-KP-DCha-Cha-DArg for its target receptor.
Materials:
Cell Membranes: A preparation of cell membranes expressing the receptor of interest.
Radioligand: A radioactively labeled ligand known to bind to the target receptor with high affinity and specificity.
MePhe-KP-DCha-Cha-DArg: The unlabeled test ligand.
Assay Buffer: A buffer solution optimized for the specific receptor-ligand interaction (e.g., Tris-HCl with appropriate salts and protease inhibitors).
96-well Plates: For performing the assay in a high-throughput format.
Scintillation Counter: For detecting the radioactivity.
Glass Fiber Filters: To separate bound from unbound radioligand.
Procedure:
Preparation of Reagents:
Prepare serial dilutions of MePhe-KP-DCha-Cha-DArg in the assay buffer.
Dilute the cell membrane preparation to the desired concentration in ice-cold assay buffer.
Dilute the radioligand to a concentration that is typically at or below its dissociation constant (Kd) in the assay buffer.
Assay Setup:
To each well of a 96-well plate, add the following components in order:
Assay Buffer
MePhe-KP-DCha-Cha-DArg (at varying concentrations) or buffer for total binding wells.
For non-specific binding wells, add a high concentration of a known unlabeled ligand.
Radioligand.
Cell membrane preparation.
The final volume in each well should be consistent.
Incubation:
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.
Termination and Filtration:
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
Detection:
Place the filters into scintillation vials with scintillation fluid.
Measure the radioactivity in each vial using a scintillation counter.
Data Analysis:
Calculate the percentage of specific binding at each concentration of MePhe-KP-DCha-Cha-DArg.
Plot the percentage of specific binding against the logarithm of the MePhe-KP-DCha-Cha-DArg concentration.
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of MePhe-KP-DCha-Cha-DArg that inhibits 50% of the specific binding of the radioligand).
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
The quantitative data obtained from receptor binding assays are crucial for comparing the potency of different ligands.
Table 1: Receptor Binding Affinity of MePhe-KP-DCha-Cha-DArg
Ligand
Receptor
Assay Type
Radioligand
IC50 (nM)
Ki (nM)
MePhe-KP-DCha-Cha-DArg
Dopamine D3
Radioligand-Receptor Binding
-
0.790
-
Note: The Ki value is not available from the provided search result. The IC50 value is for a ligand identified as BDBM689203, which is assumed to be MePhe-KP-DCha-Cha-DArg for the purpose of this guide.[1]
Visualization of Experimental Workflow and Signaling Pathways
Visual representations are essential for understanding complex biological processes. The following diagrams were created using Graphviz (DOT language) to illustrate the experimental workflow and a potential signaling pathway.
Caption: Experimental workflow for the radioligand receptor binding assay.
Caption: Postulated signaling pathway for the Dopamine D3 receptor.
Technical Guide: Physicochemical Properties and Experimental Analysis of MePhe-KP-DCha-Cha-DArg
For Researchers, Scientists, and Drug Development Professionals Disclaimer: The peptide MePhe-KP-DCha-Cha-DArg is a specialized, likely non-commercially available molecule. As such, direct experimental data for this spec...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The peptide MePhe-KP-DCha-Cha-DArg is a specialized, likely non-commercially available molecule. As such, direct experimental data for this specific sequence is not present in publicly accessible literature. The following guide is a comprehensive technical overview based on the calculated properties of its constituent amino acids and established protocols for the synthesis, purification, and characterization of similar synthetic peptides.
Core Physicochemical Properties (Estimated)
The physicochemical properties of MePhe-KP-DCha-Cha-DArg have been estimated based on the properties of its individual components: N-methyl-L-phenylalanine (MePhe), Lysine (K), Proline (P), D-Cyclohexylalanine (DCha), L-Cyclohexylalanine (Cha), and D-Arginine (DArg).
Property
Estimated Value
Component-Based Rationale
Molecular Formula
C₅₅H₈₄N₁₂O₇
Sum of the atomic compositions of the constituent amino acid residues (MePhe: C₁₀H₁₁NO, KP: C₁₁H₂₀N₃O₂, DCha: C₉H₁₆NO, Cha: C₉H₁₆NO, DArg: C₆H₁₃N₄O) minus the water molecules lost during peptide bond formation.
Molecular Weight
1045.34 g/mol
Calculated from the sum of the molecular weights of the constituent amino acid residues (MePhe: 179.22 g/mol [1][2], Lys-Pro: 243.30 g/mol [3], D-Cha: 171.24 g/mol [4], Cha: 171.24 g/mol [4][5], D-Arg: 174.20 g/mol ) minus the mass of five water molecules.
Solubility
Likely soluble in organic solvents
The presence of multiple hydrophobic residues, particularly the N-methylated phenylalanine and the two cyclohexylalanines, suggests solubility in organic solvents like DMF and DCM.[6] The charged D-Arginine and Lysine residues may impart some aqueous solubility, especially at acidic pH.[7][8]
Stability
Enhanced proteolytic resistance
The incorporation of D-amino acids (DCha, DArg) and the unnatural amino acid cyclohexylalanine is a known strategy to increase peptide stability against degradation by proteases.[9][10][11]
Isoelectric Point (pI)
Basic
The presence of two basic residues, Lysine and Arginine, will result in a net positive charge at neutral pH, leading to a basic isoelectric point.
Experimental Protocols
The synthesis and analysis of MePhe-KP-DCha-Cha-DArg would typically follow standard procedures for synthetic peptides.
Solid-Phase Peptide Synthesis (SPPS)
A common method for synthesizing this peptide is Fmoc-based solid-phase peptide synthesis (SPPS).[12][13][14]
General Protocol:
Resin Selection and Swelling: A Rink amide resin is suitable for a C-terminally amidated peptide. The resin is swollen in a suitable solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).[14]
First Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-D-Arg(Pbf)-OH) is coupled to the swollen resin.
Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine (B6355638) in DMF to expose the free amine for the next coupling step.[15]
Amino Acid Coupling: The subsequent Fmoc-protected amino acids are sequentially coupled using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA) in DMF.[15]
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (B1312306) (TIS).[13]
Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the resulting pellet is washed. The crude peptide is then dissolved in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) and lyophilized.[15]
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A generalized workflow for the synthesis of MePhe-KP-DCha-Cha-DArg via SPPS.
The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[16][17][18][19]
General Protocol:
Column: A C18 stationary phase column is commonly used for peptide purification.[16]
Mobile Phases:
Mobile Phase A: 0.1% TFA in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient: The peptide is loaded onto the column in a high concentration of mobile phase A. A linear gradient of increasing mobile phase B is applied to elute the peptide. The hydrophobic nature of the peptide suggests it will elute at a higher acetonitrile concentration.
Detection: The elution of the peptide is monitored by UV absorbance at 214 nm or 280 nm.[20]
Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC or mass spectrometry to determine their purity. Pure fractions are pooled and lyophilized.
Peptide Characterization: Mass Spectrometry (MS)
The identity and purity of the purified peptide are confirmed by mass spectrometry.[21][22][23]
General Protocol:
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used.[23]
Analysis: The mass spectrometer measures the mass-to-charge ratio (m/z) of the peptide. The experimental molecular weight is then compared to the theoretical calculated molecular weight to confirm the peptide's identity.[24]
Tandem MS (MS/MS): For further structural confirmation, tandem mass spectrometry can be performed. The peptide is fragmented, and the resulting fragment ions (b- and y-ions) are analyzed to verify the amino acid sequence.[24]
Potential Biological Activity and Signaling
The unique structural features of MePhe-KP-DCha-Cha-DArg, particularly the presence of D-Arginine, suggest potential interactions with cell membranes and subsequent biological activity. Arginine-rich peptides are known to act as cell-penetrating peptides (CPPs).[25]
A hypothetical signaling pathway initiated by the interaction of this peptide with the cell surface could involve:
Cell Surface Binding: The positively charged D-Arginine and Lysine residues may interact with negatively charged proteoglycans, such as heparan sulfate, on the cell surface.[26]
Signal Transduction: This interaction can trigger intracellular signaling cascades. One such pathway involves the activation of Rac, a small GTPase.[25][26]
Cellular Uptake: Activated Rac can lead to the reorganization of the actin cytoskeleton, inducing macropinocytosis, a form of endocytosis.[25][26] This process would facilitate the internalization of the peptide into the cell. While endocytosis is a proposed mechanism, some arginine-rich peptides may also directly translocate across the plasma membrane.[25][27]
Hypothetical Signaling Pathway for Cellular Uptake
Caption: A potential signaling cascade for the cellular uptake of MePhe-KP-DCha-Cha-DArg.
Preliminary Toxicity Assessment of MePhe-KP-DCha-Cha-DArg: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a generalized framework for the preliminary toxicity assessment of a novel peptide, using "MePhe-KP-DCha-Cha-DArg" as a p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a generalized framework for the preliminary toxicity assessment of a novel peptide, using "MePhe-KP-DCha-Cha-DArg" as a placeholder. As of the latest literature review, no specific toxicological data for this peptide is publicly available. The protocols and data presented herein are illustrative and based on established methodologies for peptide therapeutics.
Executive Summary
The development of novel peptide therapeutics, such as MePhe-KP-DCha-Cha-DArg, necessitates a thorough evaluation of their safety profile. This guide outlines a strategic approach to the preliminary toxicity assessment, encompassing both in vitro and in vivo methodologies. The primary objectives of this initial phase are to identify potential target organs of toxicity, establish a preliminary safety margin, and inform dose selection for subsequent, more extensive preclinical studies. This document provides detailed experimental protocols, illustrative data, and visual workflows to guide researchers in this critical stage of drug development.
In Vitro Cytotoxicity Assessment
The initial step in evaluating the toxicity of a novel peptide is to assess its effect on cell viability. This is typically achieved through a series of in vitro cytotoxicity assays using a panel of relevant cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
Objective: To determine the concentration of MePhe-KP-DCha-Cha-DArg that reduces cell viability by 50% (IC50).
Materials:
Human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a relevant cancer cell line if applicable)
MTT solution (5 mg/mL in sterile PBS)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
96-well microplates
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[4]
Peptide Treatment: Prepare serial dilutions of MePhe-KP-DCha-Cha-DArg in culture medium. Remove the old medium from the wells and add 100 µL of the various peptide concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified, 5% CO2 atmosphere.
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[1]
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.[1][2]
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][5]
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
Data Presentation: Hypothetical IC50 Values
The results of the MTT assay can be summarized to provide a clear overview of the peptide's cytotoxic potential across different cell lines.
Cell Line
Description
Incubation Time (hr)
IC50 (µM)
HEK293
Human Embryonic Kidney
48
> 100
HepG2
Human Hepatocellular Carcinoma
48
85.4
A549
Human Lung Carcinoma
48
62.1
MCF-7
Human Breast Adenocarcinoma
48
75.9
In Vivo Acute Systemic Toxicity Assessment
Following in vitro testing, an acute systemic toxicity study in a relevant animal model is conducted to evaluate the overall safety of the peptide and to determine its potential to cause adverse effects after a single dose.[6][7]
Experimental Protocol: Acute Toxic Class Method (OECD 423)
This protocol is based on the OECD Guideline 423, which uses a stepwise procedure with a small number of animals per step to classify a substance's toxicity and estimate its LD50.[8][9][10][11]
Objective: To determine the acute toxicity of MePhe-KP-DCha-Cha-DArg following a single oral dose and to identify the dose range causing mortality or significant adverse effects.
Animals: Healthy, young adult rodents (e.g., Wistar rats), typically females as they are often more sensitive.[12]
Procedure:
Animal Acclimatization: House the animals in standard conditions for at least 5 days prior to the study to allow for acclimatization.
Fasting: Fast the animals overnight before dosing.
Dose Preparation and Administration: Prepare the appropriate concentrations of MePhe-KP-DCha-Cha-DArg in a suitable vehicle (e.g., sterile saline). Administer a single dose via oral gavage. The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on any existing data.[8]
Stepwise Dosing:
Step 1: Dose three animals at the starting dose.
Observation: If mortality occurs, the next step involves dosing three new animals at a lower dose level. If no mortality occurs, the next step is to dose three new animals at a higher dose level.
Continuation: The procedure continues in a stepwise manner until a stopping criterion is met (e.g., mortality at a certain dose level, no effects at the highest dose, etc.).
Clinical Observations: Observe the animals for mortality, signs of toxicity, and behavioral changes at 30 minutes, 2, 4, and 6 hours post-dosing, and then daily for 14 days.[6] Observations should include changes in skin, fur, eyes, and respiratory, circulatory, and nervous systems.[13]
Body Weight: Record the body weight of each animal before dosing and on days 7 and 14.[6]
Terminal Procedures: At the end of the 14-day observation period, euthanize all surviving animals.
Gross Necropsy: Perform a gross necropsy on all animals (including those that died during the study) to identify any macroscopic pathological changes.[6]
Data Presentation: Hematology and Clinical Chemistry
Blood samples should be collected at the end of the study for hematological and clinical chemistry analysis to assess the health status of major organ systems.
Table 2: Hypothetical Hematological Parameters in Wistar Rats
Parameter
Units
Control Group (Vehicle)
300 mg/kg MePhe-KP-DCha-Cha-DArg
White Blood Cells (WBC)
10⁹/L
7.5 ± 1.2
8.1 ± 1.5
Red Blood Cells (RBC)
10¹²/L
7.8 ± 0.5
7.6 ± 0.6
Hemoglobin (HGB)
g/dL
15.2 ± 1.0
14.9 ± 1.2
Hematocrit (HCT)
%
45.1 ± 2.5
44.5 ± 2.8
Platelets (PLT)
10⁹/L
850 ± 150
830 ± 160
Table 3: Hypothetical Clinical Chemistry Parameters in Wistar Rats
Parameter
Units
Control Group (Vehicle)
300 mg/kg MePhe-KP-DCha-Cha-DArg
Alanine Aminotransferase (ALT)
U/L
45 ± 8
52 ± 10
Aspartate Aminotransferase (AST)
U/L
120 ± 20
135 ± 25
Alkaline Phosphatase (ALP)
U/L
250 ± 50
260 ± 55
Blood Urea Nitrogen (BUN)
mg/dL
18 ± 3
20 ± 4
Creatinine
mg/dL
0.6 ± 0.1
0.7 ± 0.1
Total Protein
g/dL
6.5 ± 0.5
6.4 ± 0.6
Albumin
g/dL
3.8 ± 0.3
3.7 ± 0.4
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Preliminary Toxicity Assessment.
Hypothetical Signaling Pathway
Many therapeutic peptides exert their effects by interacting with G-protein coupled receptors (GPCRs).[14][15] A potential mechanism of toxicity could involve the over-activation or off-target activation of such pathways.
Application Note: Solid-Phase Synthesis of MePhe-KP-DCha-Cha-DArg
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of the hexapeptide MePhe-KP-DCha-Cha-DArg (N-m...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of the hexapeptide MePhe-KP-DCha-Cha-DArg (N-methyl-Phenylalanyl-Lysyl-Prolyl-D-Cyclohexylalanyl-Cyclohexylalanyl-D-Arginine). The synthesis is based on standard Fmoc/tBu chemistry, with specific considerations for incorporating N-methylated, D-configuration, and sterically hindered amino acids. This guide includes detailed experimental procedures, data presentation, and workflow visualizations to facilitate the successful synthesis, purification, and characterization of this complex peptide.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed due to its use of a mild base for deprotection, preserving acid-labile side-chain protecting groups until the final cleavage step.
The target peptide, MePhe-KP-DCha-Cha-DArg, presents several synthetic challenges:
N-methylation (MePhe): The N-methyl group on the phenylalanine residue significantly increases steric hindrance, which can impede coupling efficiency.
Bulky Residues (DCha, Cha): The cyclohexylalanine residues are bulky and hydrophobic, increasing the risk of peptide aggregation and incomplete reactions.
Proline (P): The unique cyclic structure of proline can influence the peptide's secondary structure and reaction kinetics.
This protocol employs high-efficiency coupling reagents and optimized reaction conditions to overcome these challenges and ensure a high-quality final product.
Materials and Reagents
Resins and Amino Acids
Reagent
Supplier Example
Notes
Rink Amide AM Resin (100-200 mesh)
Sigma-Aldrich
Pre-loaded or for loading of the first amino acid.
Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 1 hour in a fritted reaction vessel.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
First Amino Acid Coupling (Fmoc-D-Arg(Pbf)-OH):
Dissolve Fmoc-D-Arg(Pbf)-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
Add the activation mixture to the resin and agitate for 2 hours at room temperature.
Perform a Kaiser test to confirm complete coupling (ninhydrin negative).
Wash the resin with DMF (5x) and DCM (3x).
Iterative Peptide Chain Elongation
The following cycle is repeated for each subsequent amino acid (Fmoc-Cha-OH, Fmoc-D-Cha-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH).
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min).
Washing: Wash the resin with DMF (5x) and DCM (3x).
Amino Acid Coupling:
Prepare the coupling solution: Amino Acid (4 eq.), HATU (3.9 eq.), DIPEA (8 eq.) in DMF.
Add the solution to the resin and agitate for 2 hours.
Confirm completion with a Kaiser test.
Washing: Wash the resin with DMF (5x).
N-Terminal Capping with Boc-MePhe-OH
Final Deprotection: After coupling Fmoc-Lys(Boc)-OH, perform the final Fmoc deprotection with 20% piperidine in DMF (2 x 10 min).
Washing: Wash the resin with DMF (5x) and DCM (3x).
Boc-MePhe-OH Coupling:
Prepare the coupling solution: Boc-MePhe-OH (4 eq.), HATU (3.9 eq.), DIPEA (8 eq.) in DMF.
Add the solution to the resin and agitate for 4-6 hours. N-methylated amino acids couple more slowly.
Confirm completion with a Chloranil test (Kaiser test is not effective for secondary amines).
Final Wash: Wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x). Dry the resin under vacuum for at least 2 hours.
Peptide Cleavage and Purification
Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5 v/v/v/w). Add 10 mL of the cocktail to the dried resin and react for 3 hours at room temperature.
Precipitation: Filter the cleavage mixture into a cold diethyl ether solution. A white precipitate of the crude peptide will form.
Isolation: Centrifuge the solution, decant the ether, and wash the peptide pellet twice with cold ether.
Drying: Dry the crude peptide pellet under vacuum.
Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
Lyophilization: Freeze-dry the pure fractions to obtain the final peptide as a white, fluffy powder.
Data Presentation
Reagent Quantities for Synthesis
Starting with 0.1 mmol of Rink Amide Resin
Amino Acid
MW ( g/mol )
Equivalents
Mass Required (mg)
Fmoc-D-Arg(Pbf)-OH
648.78
4
259.5
Fmoc-Cha-OH
393.49
4
157.4
Fmoc-D-Cha-OH
393.49
4
157.4
Fmoc-Pro-OH
337.39
4
135.0
Fmoc-Lys(Boc)-OH
468.55
4
187.4
Boc-MePhe-OH
279.35
4
111.7
Expected Yield and Purity
Parameter
Expected Value
Method of Analysis
Crude Peptide Yield
75-85 mg
Gravimetric
Crude Peptide Purity
~65%
RP-HPLC (220 nm)
Purified Peptide Yield
35-45 mg
Gravimetric
Final Peptide Purity
>98%
RP-HPLC (220 nm)
Peptide Characterization
Parameter
Theoretical Value
Observed Value (Example)
Method of Analysis
Molecular Formula
C₄₉H₇₄N₁₀O₇
-
-
Monoisotopic Mass
922.57 Da
923.58 Da
ESI-MS ([M+H]⁺)
Average Mass
923.19 Da
924.20 Da
ESI-MS ([M+H]⁺)
Visualizations
SPPS Experimental Workflow
Application
Application Note: Mass Spectrometry Analysis of the Synthetic Peptide MePhe-KP-DCha-Cha-DArg
Audience: Researchers, scientists, and drug development professionals. Introduction This document provides a detailed guide for the mass spectrometry (MS) analysis of the synthetic peptide MePhe-KP-DCha-Cha-DArg.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed guide for the mass spectrometry (MS) analysis of the synthetic peptide MePhe-KP-DCha-Cha-DArg. This peptide comprises a unique combination of N-methylated (MePhe), standard (Lys, Pro), and non-proteinogenic amino acids (D-Cyclohexylalanine - DCha, L-Cyclohexylalanine - Cha, D-Arginine - DArg). The presence of these modifications, particularly the D-amino acids and the bulky cyclohexyl groups, presents specific challenges and considerations for MS analysis. This application note outlines protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation to facilitate accurate characterization and quantification.
Mass spectrometry is a powerful analytical technique for determining the identity and purity of synthetic peptides.[1][2][3][4] For novel peptides like MePhe-KP-DCha-Cha-DArg, MS analysis is crucial for verifying the correct synthesis, identifying potential impurities, and providing insights into its fragmentation behavior, which is essential for subsequent quantitative studies in complex biological matrices. The inclusion of D-amino acids can influence peptide fragmentation patterns, and tandem MS (MS/MS) techniques are instrumental in elucidating the peptide's sequence and characterizing its unique structural features.[5][6][7][8]
Data Presentation
Quantitative analysis of MePhe-KP-DCha-Cha-DArg would typically involve the generation of a calibration curve using a dilution series of a purified standard. The peak areas of the precursor ion and its characteristic fragment ions are then used to determine the concentration of the peptide in unknown samples. The following table represents hypothetical quantitative data for a typical LC-MS/MS experiment.
Standard Concentration (ng/mL)
Precursor Ion Peak Area (m/z)
Fragment Ion 1 Peak Area (y-ion)
Fragment Ion 2 Peak Area (b-ion)
1
15,234
8,987
6,247
5
78,956
45,632
33,324
10
162,451
98,765
63,686
50
815,324
498,521
316,803
100
1,654,321
995,432
658,889
500
8,321,543
5,123,456
3,201,987
Experimental Protocols
A robust and reproducible protocol is essential for the successful analysis of synthetic peptides. The following sections detail the recommended methodologies for sample preparation, LC-MS/MS analysis, and data processing for MePhe-KP-DCha-Cha-DArg.
Sample Preparation
Proper sample preparation is critical to ensure high-quality data and prevent contamination of the mass spectrometer.
Stock Solution Preparation: Accurately weigh a small amount of the lyophilized peptide and dissolve it in an appropriate solvent (e.g., 50% ACN/water with 0.1% FA) to create a stock solution of 1 mg/mL.
Working Standard Preparation: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 95% water/5% ACN with 0.1% FA).
Sample Filtration: Before injection, filter all samples and standards through a 0.22 µm syringe filter to remove any particulate matter.
Liquid Chromatography (LC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used for the separation of peptides prior to mass spectrometric analysis.
Instrumentation and Columns:
A high-performance liquid chromatography system coupled to a mass spectrometer.
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
LC Method Parameters:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-2 min: 5% B
2-15 min: 5-60% B
15-17 min: 60-95% B
17-19 min: 95% B
19-20 min: 95-5% B
20-25 min: 5% B (re-equilibration)
Flow Rate: 0.3 mL/min
Column Temperature: 40 °C
Injection Volume: 5 µL
Mass Spectrometry (MS)
Electrospray ionization (ESI) is the preferred ionization technique for peptides of this size. Tandem mass spectrometry (MS/MS) is essential for structural confirmation and quantitative analysis.
Instrumentation:
A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
MS/MS Acquisition: Data-dependent acquisition (DDA) or targeted MS/MS. For DDA, select the top 3-5 most intense precursor ions for fragmentation.
Collision Energy: Use a collision energy ramp (e.g., 20-40 eV) to obtain a rich fragmentation spectrum. The presence of D-amino acids may require optimization of collision energy to observe characteristic fragment ions.[5][6]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of MePhe-KP-DCha-Cha-DArg.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway involving the synthetic peptide.
Application Notes and Protocols: MePhe-KP-DCha-Cha-DArg in Animal Models
A comprehensive search of scientific literature and databases has yielded no specific information on the peptide "MePhe-KP-DCha-Cha-DArg" for use in any animal models of disease. The search did not identify any published...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive search of scientific literature and databases has yielded no specific information on the peptide "MePhe-KP-DCha-Cha-DArg" for use in any animal models of disease.
The search did not identify any published studies, clinical trials, or patents that mention this specific peptide sequence. Consequently, data regarding its synthesis, pharmacological properties, efficacy, or safety in preclinical or clinical settings is not available in the public domain.
This lack of information prevents the creation of the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams.
Potential Reasons for Lack of Information:
Novel or Proprietary Compound: The peptide may be a novel compound currently under investigation in a private or academic setting, with no publicly available data.
Incorrect Nomenclature: The provided name "MePhe-KP-DCha-Cha-DArg" may contain a typographical error or represent a non-standard nomenclature. Peptide sequences are typically represented by standard one-letter or three-letter amino acid codes. The presence of "MePhe" (N-methylphenylalanine), "DCha" (D-cyclohexylalanine), and "DArg" (D-arginine) suggests a modified peptide, but the overall sequence does not correspond to a known therapeutic agent in the literature.
Internal Code Name: The name could be an internal laboratory or company code that has not been disclosed publicly.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
Verify the Compound Name and Structure: It is crucial to confirm the exact chemical structure and nomenclature of the peptide. Small variations in the sequence or modifications can dramatically alter its biological activity.
Consult Internal Documentation: If this peptide is from an internal discovery program, all relevant internal documentation on its synthesis, purification, and any preliminary in vitro characterization should be reviewed.
Perform Initial In Vitro Characterization: Before proceeding to animal models, it is essential to conduct a thorough in vitro characterization. This would include:
Target Binding Assays: To confirm the peptide's affinity and selectivity for its intended biological target.
In Vitro Functional Assays: To determine its mechanism of action (e.g., agonist, antagonist, enzyme inhibitor).
Stability Assays: To assess its stability in plasma and other relevant biological fluids.
De Novo Protocol Development: In the absence of established protocols, researchers will need to develop and validate new experimental plans for in vivo studies. This will involve:
Dose-ranging studies to determine a safe and efficacious dose.
Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.
Selection of appropriate animal models based on the intended therapeutic indication.
Without any foundational data on "MePhe-KP-DCha-Cha-DArg," it is not possible to provide the specific, detailed protocols requested. Researchers interested in this compound will need to begin with fundamental characterization and validation studies.
Application
Application Notes and Protocols for MePhe-KP-DCha-Cha-DArg in Protein-Protein Interaction Studies
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the peptide "MePhe-KP-DCha-Cha-DArg". The following application notes and protocols are provided as a repre...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the peptide "MePhe-KP-DCha-Cha-DArg". The following application notes and protocols are provided as a representative guide for researchers, scientists, and drug development professionals working with novel synthetic peptides containing non-natural amino acids for the study of protein-protein interactions (PPIs). The data presented is illustrative, and the protocols are generalized templates that should be optimized for specific applications.
Introduction to Synthetic Peptides in Protein-Protein Interaction (PPI) Research
Protein-protein interactions are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases.[1] Targeting these interactions with therapeutic agents is a promising strategy in drug discovery. Peptides, particularly those incorporating non-natural amino acids, have emerged as a powerful class of molecules to modulate PPIs.[2][3][4] Non-natural amino acids, such as N-methyl-L-phenylalanine (MePhe), D-Cyclohexylalanine (DCha), and Cyclohexylalanine (Cha), offer several advantages over their natural counterparts. These include increased proteolytic stability, enhanced binding affinity, and improved conformational rigidity, which can lead to higher specificity and potency.[5][6][7]
Illustrative Quantitative Data
The following tables present hypothetical data for the binding affinity and inhibitory activity of MePhe-KP-DCha-Cha-DArg against a putative target PPI, such as the p53-MDM2 interaction, which is a well-established target for peptide-based inhibitors.[2][4]
Table 1: Binding Affinity of MePhe-KP-DCha-Cha-DArg for Target Protein
Assay Method
Ligand
Target Protein
Kd (nM)
Fluorescence Polarization
MePhe-KP-DCha-Cha-DArg
MDM2
85
Surface Plasmon Resonance
MePhe-KP-DCha-Cha-DArg
MDM2
78
Isothermal Titration Calorimetry
MePhe-KP-DCha-Cha-DArg
MDM2
92
Table 2: In Vitro and Cellular Inhibition by MePhe-KP-DCha-Cha-DArg
Assay
Description
IC50 (µM)
Competitive ELISA
Inhibition of p53-MDM2 binding
0.25
Cell-Based Reporter Assay
Activation of p53 downstream target
1.5
Cell Viability Assay (Cancer Cell Line)
Induction of apoptosis
5.2
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of MePhe-KP-DCha-Cha-DArg
This protocol outlines the general steps for the manual or automated synthesis of the peptide on a solid support resin.
Resin Swelling: Swell the Fmoc-D-Arg(Pbf)-Wang resin in DMF for 30 minutes.
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, coupling reagent, and base in DMF. Add the solution to the deprotected resin and allow it to react for 2 hours. Monitor the coupling reaction using a ninhydrin (B49086) test.
Washing: Wash the resin with DMF and DCM to remove excess reagents.
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence (Cha, DCha, Pro, Lys, MePhe).
Cleavage and Deprotection: After the final coupling, wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
Precipitation and Purification: Precipitate the crude peptide in cold ether. Purify the peptide using reverse-phase HPLC.
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Plate reader with fluorescence polarization capabilities
Procedure:
Prepare Reagents: Prepare serial dilutions of the synthetic peptide inhibitor in assay buffer. Prepare a solution of the target protein and a constant concentration of the fluorescently labeled peptide in assay buffer.
Assay Setup: In a black microplate, add the fluorescently labeled peptide, the target protein, and the serially diluted inhibitor. Include controls with no inhibitor and no target protein.
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
Measurement: Measure the fluorescence polarization of each well using a plate reader.
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a suitable binding model to determine the IC50, from which the Ki can be calculated.
Protocol 3: Co-Immunoprecipitation (Co-IP) Assay
This protocol is used to demonstrate the disruption of a protein-protein interaction within a cellular context.
Materials:
Cell line expressing the target proteins (e.g., a cancer cell line with wild-type p53)
MePhe-KP-DCha-Cha-DArg
Cell lysis buffer
Antibody against one of the target proteins (e.g., anti-MDM2)
Western blotting reagents and antibodies (anti-p53 and anti-MDM2)
Procedure:
Cell Treatment: Treat the cells with varying concentrations of MePhe-KP-DCha-Cha-DArg for a specified time.
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
Immunoprecipitation: Incubate the cell lysates with the anti-MDM2 antibody, followed by the addition of Protein A/G agarose beads to pull down MDM2 and its interacting partners.
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
Elution and Western Blotting: Elute the protein complexes from the beads using SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against MDM2 and p53 to detect the amount of co-precipitated p53. A decrease in the p53 signal with increasing inhibitor concentration indicates disruption of the PPI.
Visualizations
Caption: Illustrative p53-MDM2 signaling pathway.
Caption: General experimental workflow for PPI inhibitor characterization.
Application Notes and Protocols for Efficacy Studies of MePhe-KP-DCha-Cha-DArg
For Researchers, Scientists, and Drug Development Professionals Introduction MePhe-KP-DCha-Cha-DArg is a novel synthetic peptide hypothesized to function as a potent and stable agonist of the Kisspeptin (B8261505) Recept...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
MePhe-KP-DCha-Cha-DArg is a novel synthetic peptide hypothesized to function as a potent and stable agonist of the Kisspeptin (B8261505) Receptor (KISS1R). The structural components, including a potential kisspeptin (KP) fragment and modified amino acids such as Methyl-Phenylalanine (MePhe), D-Cyclohexylalanine (DCha), and D-Arginine (DArg), suggest a design aimed at enhancing resistance to enzymatic degradation and improving receptor binding affinity and duration of action.
Kisspeptin is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis, primarily by stimulating the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[1] This, in turn, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which act on the gonads to regulate steroidogenesis and gametogenesis.[1] Synthetic KISS1R agonists are being investigated for their therapeutic potential in reproductive disorders, such as hypothalamic amenorrhea and polycystic ovary syndrome, and for use in assisted reproductive technologies.[2]
These application notes provide a framework for designing preclinical efficacy studies to characterize the pharmacological properties of MePhe-KP-DCha-Cha-DArg and to assess its potential as a therapeutic KISS1R agonist.
Postulated Mechanism of Action
MePhe-KP-DCha-Cha-DArg is expected to bind to and activate KISS1R, a G protein-coupled receptor (GPCR). Upon activation, KISS1R primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events in GnRH neurons are believed to be the primary mechanism for stimulating GnRH secretion.
Caption: Postulated signaling pathway of MePhe-KP-DCha-Cha-DArg via KISS1R activation.
Experimental Design for Efficacy Studies
A tiered approach is recommended, starting with in vitro characterization and progressing to in vivo models to assess physiological effects.
Caption: Tiered experimental workflow for preclinical evaluation.
Phase 1: In Vitro Characterization
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of MePhe-KP-DCha-Cha-DArg for the human KISS1R.
Materials:
HEK293 cells stably expressing human KISS1R.
Radioligand: [¹²⁵I]-Kisspeptin-10.
Test compound: MePhe-KP-DCha-Cha-DArg (serial dilutions).
Positive control: Kisspeptin-10 (unlabeled).
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.
Scintillation fluid and counter.
Methodology:
Prepare cell membranes from HEK293-KISS1R cells.
In a 96-well plate, add 50 µL of binding buffer, 25 µL of radioligand (final concentration ~0.1 nM), 25 µL of competitor (MePhe-KP-DCha-Cha-DArg or Kisspeptin-10 at various concentrations), and 100 µL of cell membrane suspension (10-20 µg protein).
Incubate for 90 minutes at room temperature with gentle agitation.
Terminate the reaction by rapid filtration through GF/C filters pre-soaked in 0.5% polyethylenimine.
Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
Measure radioactivity retained on the filters using a gamma counter.
Calculate Ki values using the Cheng-Prusoff equation.
Data Presentation:
Compound
Ki (nM)
Kisspeptin-10 (Control)
Expected Value
MePhe-KP-DCha-Cha-DArg
Experimental Value
Protocol 2: Calcium Mobilization Assay
Objective: To measure the functional potency (EC₅₀) of MePhe-KP-DCha-Cha-DArg in activating KISS1R-mediated calcium signaling.
Materials:
CHO-K1 or HEK293 cells stably expressing human KISS1R and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Test compound: MePhe-KP-DCha-Cha-DArg (serial dilutions).
Positive control: Kisspeptin-10.
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
Plate KISS1R-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.
Load cells with Fluo-4 AM dye according to the manufacturer's protocol.
Prepare a serial dilution of MePhe-KP-DCha-Cha-DArg and Kisspeptin-10.
Use a fluorescence plate reader to measure baseline fluorescence.
Add the test compound or control and immediately measure the change in fluorescence intensity over time (typically 2-3 minutes).
The peak fluorescence response is used to determine the concentration-response curve.
Calculate EC₅₀ values by fitting the data to a four-parameter logistic equation.
Data Presentation:
Compound
EC₅₀ (nM) for Calcium Flux
Kisspeptin-10 (Control)
Expected Value
MePhe-KP-DCha-Cha-DArg
Experimental Value
Phase 2: In Vivo Pharmacokinetics and Pharmacodynamics
Protocol 3: Pharmacokinetic (PK) Study in Rodents
Objective: To determine the key PK parameters (e.g., half-life, clearance, volume of distribution) of MePhe-KP-DCha-Cha-DArg.
Animals: Male Sprague-Dawley rats (n=3-4 per time point).
Methodology:
Administer a single intravenous (IV) or subcutaneous (SC) dose of MePhe-KP-DCha-Cha-DArg (e.g., 1 mg/kg).
Collect blood samples via tail vein or saphenous vein at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
Process blood to obtain plasma and store at -80°C.
Quantify the concentration of MePhe-KP-DCha-Cha-DArg in plasma samples using a validated LC-MS/MS method.
Perform non-compartmental analysis to calculate PK parameters.
Data Presentation:
Parameter
IV Administration
SC Administration
T½ (half-life, h)
Value
Value
Cmax (ng/mL)
Value
Value
Tmax (h)
N/A
Value
AUC (ng*h/mL)
Value
Value
Bioavailability (F%)
N/A
Value
Protocol 4: Pharmacodynamic (PD) Study - LH Release in Male Rats
Objective: To assess the in vivo potency and duration of action of MePhe-KP-DCha-Cha-DArg by measuring its effect on LH secretion.[1]
Animals: Male Sprague-Dawley rats.
Methodology:
Acclimate animals and ensure they are cannulated for serial blood sampling if possible.
Administer a single subcutaneous dose of vehicle, Kisspeptin-10 (as a control with expected short duration), or MePhe-KP-DCha-Cha-DArg at various dose levels.
Collect blood samples at baseline (pre-dose) and at multiple time points post-dose (e.g., 15, 30, 60, 120, 240, 480 minutes).
Separate serum and measure LH concentrations using a validated ELISA or radioimmunoassay.
Plot LH concentration versus time for each treatment group.
Data Presentation:
Treatment Group (Dose)
Peak LH (ng/mL)
Time to Peak (min)
AUC of LH Response (ng*min/mL)
Vehicle
Value
N/A
Value
Kisspeptin-10 (X µg/kg)
Value
Value
Value
MePhe-KP... (Low Dose)
Value
Value
Value
MePhe-KP... (Mid Dose)
Value
Value
Value
MePhe-KP... (High Dose)
Value
Value
Value
Phase 3: In Vivo Efficacy Models
Protocol 5: Assessment of Ovulation Induction in a Female Rodent Model
Objective: To evaluate the ability of MePhe-KP-DCha-Cha-DArg to induce ovulation.
Animals: Adult female rats or mice with regular estrous cycles.
Methodology:
Monitor the estrous cycle of the animals by daily vaginal cytology.
On the day of proestrus, administer a GnRH antagonist (e.g., cetrorelix) to block the endogenous LH surge.
A few hours later, administer a single dose of vehicle, Kisspeptin-10, or MePhe-KP-DCha-Cha-DArg.
The following morning (day of expected estrus), euthanize the animals and collect oviducts.
Flush the oviducts and count the number of oocytes under a microscope to determine if ovulation occurred.
No Publicly Available Data for MePhe-KP-DCha-Cha-DArg Dosage and Administration in Mice
Comprehensive searches for the peptide "MePhe-KP-DCha-Cha-DArg" have yielded no publicly available scientific literature or data regarding its dosage, administration, or mechanism of action in mice. This compound does no...
Author: BenchChem Technical Support Team. Date: December 2025
Comprehensive searches for the peptide "MePhe-KP-DCha-Cha-DArg" have yielded no publicly available scientific literature or data regarding its dosage, administration, or mechanism of action in mice. This compound does not appear in indexed scientific databases or research publications, suggesting it may be a novel, proprietary, or internally designated substance not yet described in the public domain.
Due to the absence of foundational data, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams for "MePhe-KP-DCha-Cha-DArg." The creation of such documentation requires established and verifiable scientific research.
To fulfill such a request, information from preclinical in vivo studies would be necessary, typically including:
Pharmacokinetic (PK) studies: To determine the absorption, distribution, metabolism, and excretion of the compound.
Pharmacodynamic (PD) studies: To understand the biochemical and physiological effects of the drug and its mechanism of action.
Toxicology studies: To assess the safety profile and determine the no-observed-adverse-effect level (NOAEL) and potential toxicities.
Efficacy studies: To evaluate the therapeutic effect of the compound in relevant mouse models of disease.
This information is generated through rigorous, peer-reviewed research, which is not currently available for "MePhe-KP-DCha-Cha-DArg."
Illustrative Template for Application Notes and Protocols
As a helpful alternative, the following section provides a generalized template for the kind of documentation that could be created if data were available. Please note that all specific values and procedures are for illustrative purposes only and are based on common practices for peptide research in mice. This is not a protocol for "MePhe-KP-DCha-Cha-DArg" and should not be used as such.
[Illustrative Template] Application Notes and Protocols for a Hypothetical Peptide (Peptide-X) in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide-X is a novel synthetic peptide with potential therapeutic effects in [mention hypothetical therapeutic area]. These application notes provide guidelines for its dosage and administration in preclinical mouse models based on initial characterization studies.
Quantitative Data Summary
The following table summarizes the dosage and administration parameters for Peptide-X in mice as determined in early-phase preclinical studies.
Parameter
Value
Route of Administration
Vehicle
Notes
Effective Dose (ED50)
5 mg/kg
Subcutaneous (s.c.)
Sterile Saline
Based on [hypothetical efficacy model, e.g., tumor growth inhibition].
Maximum Tolerated Dose
50 mg/kg
Intraperitoneal (i.p.)
5% DMSO in Saline
Single-dose study.
Repeated Dosing Regimen
10 mg/kg, once daily for 14 days
Subcutaneous (s.c.)
Sterile Saline
Chronic toxicity and efficacy studies.
Bioavailability (s.c.)
~70%
Subcutaneous (s.c.)
Sterile Saline
Relative to intravenous (i.v.) administration.
Plasma Half-life (t½)
~2 hours
Intravenous (i.v.)
Sterile Saline
Experimental Protocols
Prior to use, allow the lyophilized Peptide-X vial to equilibrate to room temperature.
Reconstitute the peptide in the appropriate sterile vehicle (e.g., sterile saline or 5% DMSO in saline) to the desired stock concentration.
Gently vortex or swirl to ensure complete dissolution. Avoid vigorous shaking.
Visually inspect the solution for any particulate matter before administration.
Animal Restraint: Properly restrain the mouse to expose the dorsal flank.
Injection Site: Tent the skin between the shoulder blades.
Injection: Insert a 27-30 gauge needle into the base of the skin tent, parallel to the spine.
Administration: Inject the calculated volume of Peptide-X solution.
Withdrawal: Withdraw the needle and gently apply pressure to the injection site if necessary.
Monitoring: Monitor the animal for any immediate adverse reactions.
[Hypothetical] Signaling Pathway
The following diagram illustrates the proposed signaling pathway for Peptide-X.
Caption: Hypothetical signaling cascade for Peptide-X.
[Illustrative] Experimental Workflow
The diagram below outlines a typical workflow for an in vivo efficacy study using Peptide-X.
Caption: General workflow for a mouse efficacy study.
Should information on "MePhe-KP-DCha-Cha-DArg" become publicly available in the future, a similar set of detailed and accurate documentation can be produced.
Method
Application Notes and Protocols for Bradykinin B1 Receptor Imaging Agents
Note to the Reader: The specific peptide "MePhe-KP-DCha-Cha-DArg" was not identified in a comprehensive search of scientific literature. The following application notes and protocols are based on well-characterized brady...
Author: BenchChem Technical Support Team. Date: December 2025
Note to the Reader: The specific peptide "MePhe-KP-DCha-Cha-DArg" was not identified in a comprehensive search of scientific literature. The following application notes and protocols are based on well-characterized bradykinin (B550075) B1 receptor (B1R) antagonists, such as derivatives of B9958 and R954, which share structural similarities with the requested peptide. These documents are intended to serve as a detailed guide for researchers working with similar peptide-based imaging agents targeting the bradykinin B1 receptor.
Application Notes
Introduction
The bradykinin B1 receptor (B1R) is a G-protein coupled receptor that is minimally expressed in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and in various types of cancer.[1][2] This differential expression makes B1R an attractive target for molecular imaging and targeted radionuclide therapy. Peptide-based radiopharmaceuticals targeting B1R, such as derivatives of the potent antagonist B9958 (Lys-Lys-Arg-Pro-Hyp-Gly-Cpg-Ser-d-Tic-Cpg), have shown promise in preclinical studies for the non-invasive visualization of B1R-expressing tumors using Positron Emission Tomography (PET).[3][4] These imaging agents typically consist of a B1R-targeting peptide, a chelator for radiometal complexation (e.g., DOTA), and a radionuclide (e.g., Gallium-68).
Principle of the Method
Radiolabeled B1R antagonists bind with high affinity and specificity to B1R expressed on the surface of target cells. When labeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), the peptide can be detected by a PET scanner.[5][6] The PET scanner detects the gamma rays produced from the annihilation of positrons emitted by the radionuclide, allowing for the three-dimensional visualization and quantification of B1R expression in vivo.[6] This enables the assessment of tumor burden, response to therapy, and the study of inflammatory processes where B1R is implicated.
Applications
Oncology: Non-invasive detection and staging of B1R-positive cancers, such as prostate, breast, and lung cancer.[7] Monitoring tumor response to B1R-targeted therapies.
Inflammation and Pain: Imaging inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.[1] Studying the role of B1R in chronic pain pathways.[1]
Drug Development: Assessing the in vivo efficacy and target engagement of novel B1R-targeted therapeutics.
Quantitative Data Summary
The following tables summarize key quantitative data for representative ⁶⁸Ga-labeled B1R antagonists from published studies.
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 30 minutes.
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using DIC and NHS in DMF.
Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.
Peptide Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids using DIC and NHS as activating agents.
Chelator Conjugation: After removing the final Fmoc group, couple DOTA-tri-t-butyl ester to the N-terminus of the peptide using DIC, NHS, and DIPEA in N-methyl-2-pyrrolidone (NMP).[3]
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/DDT/water.
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Lyophilization: Lyophilize the purified peptide to obtain a white powder.
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Protocol 2: ⁶⁸Ga-Labeling of a DOTA-Conjugated B1R Peptide
This protocol describes the radiolabeling of a DOTA-conjugated peptide with Gallium-68.
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.6 M HCl to obtain ⁶⁸GaCl₃.[3]
Reaction Mixture Preparation: In a sterile reaction vial, add the DOTA-conjugated peptide (typically 5-20 µg) dissolved in sterile water. Add sodium acetate buffer to adjust the pH to 4.0-4.5.
Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial. Heat the mixture at 95-100°C for 5-10 minutes.[10]
Purification:
Condition a C18 Sep-Pak cartridge with ethanol followed by sterile water.
Load the reaction mixture onto the cartridge.
Wash the cartridge with sterile water to remove unbound ⁶⁸Ga.
Elute the ⁶⁸Ga-labeled peptide with a small volume of ethanol/saline solution.
Quality Control:
Determine the radiochemical purity using radio-TLC or radio-HPLC.
Measure the total activity and calculate the radiochemical yield.
The final product should be sterile and pyrogen-free for in vivo use.
Protocol 3: In Vivo PET/CT Imaging in a Tumor Xenograft Model
This protocol outlines the procedure for PET/CT imaging of B1R expression in a mouse model bearing B1R-positive and B1R-negative tumor xenografts.
Materials:
⁶⁸Ga-labeled B1R peptide
Tumor-bearing mice (e.g., with HEK293T::hB1R and wild-type HEK293T tumors)[3]
Anesthesia (e.g., isoflurane)
PET/CT scanner
Saline for injection
Procedure:
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
Radiotracer Injection: Inject the ⁶⁸Ga-labeled B1R peptide (typically 5-10 MBq) intravenously via the tail vein.
Uptake Period: Allow the radiotracer to distribute for a specific uptake period (e.g., 60 minutes).[8]
PET/CT Imaging:
Position the anesthetized mouse in the PET/CT scanner.
Perform a CT scan for anatomical localization and attenuation correction.
Acquire a static PET scan (e.g., 10-15 minutes).
Image Reconstruction and Analysis:
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
Co-register the PET and CT images.
Draw regions of interest (ROIs) on the tumors and various organs to quantify the radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Blocking Study (for specificity): To confirm B1R-mediated uptake, a separate cohort of animals can be co-injected with an excess of non-radiolabeled ("cold") B1R antagonist. A significant reduction in tumor uptake in the presence of the cold competitor demonstrates the specificity of the radiotracer.[3]
Technical Support Center: Optimizing MePhe-KP-DCha-Cha-DArg Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of the pe...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of the peptide MePhe-KP-DCha-Cha-DArg.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of MePhe-KP-DCha-Cha-DArg challenging?
The synthesis of MePhe-KP-DCha-Cha-DArg is considered difficult due to a combination of factors inherent in its sequence:
N-Methylated Amino Acid (MePhe): The N-methyl group on the phenylalanine residue introduces steric hindrance, which can significantly slow down the coupling reaction and lead to incomplete acylation.[1]
Hydrophobic Residues (DCha, Cha): The presence of multiple bulky and hydrophobic cyclohexylalanine residues increases the likelihood of peptide chain aggregation on the solid support.[2] This aggregation can mask reactive sites, leading to truncated or deletion sequences.[3]
Sterically Hindered Residues (DArg): Arginine's bulky side chain and its protecting group (e.g., Pbf) can impede the approach of the activated amino acid, resulting in low coupling efficiency.[4][5]
Proline (P): While proline can disrupt secondary structures, the coupling of an amino acid to proline can be slow due to proline's nature as a secondary amine.[6]
Q2: What are the most common causes of low yield in the synthesis of this peptide?
Low yields in the solid-phase peptide synthesis (SPPS) of this peptide are typically due to:
Incomplete Fmoc-Deprotection: Failure to completely remove the Fmoc protecting group prevents the next amino acid from being added, leading to truncated sequences.[7]
Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin results in deletion sequences.[7] This is a major concern for the sterically hindered residues in this peptide.
Peptide Aggregation: The formation of secondary structures on the resin can hinder reagent access, causing both incomplete deprotection and coupling.[3]
Side Reactions: Undesirable chemical reactions, such as racemization or aspartimide formation (if Asp or Asn were present), can reduce the yield of the desired product.[6]
Q3: How can I monitor the efficiency of the coupling and deprotection steps?
Several qualitative and quantitative methods can be employed:
Kaiser Test (for primary amines): This colorimetric test is used to detect free primary amines. A positive result (blue beads) after a coupling step indicates an incomplete reaction. A negative result (yellow beads) is desired.[7] Note that the Kaiser test will give a negative result for the coupling to proline and a weak result for the N-methylated phenylalanine.
TNBS Test: This is an alternative colorimetric test that can be used to detect primary amines.
Test Cleavage and Mass Spectrometry (MS): A small amount of the peptide-resin can be cleaved and analyzed by MS to check the mass of the synthesized peptide and identify any deletion or truncated sequences.[7]
HPLC Analysis of Crude Product: Analyzing the crude peptide by HPLC can reveal the purity and the presence of side products.[7]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency for MePhe, DCha, Cha, or DArg
Symptoms:
Positive Kaiser test after the coupling step (except for MePhe and Pro).
Mass spectrometry of the crude product shows a significant peak corresponding to a deletion sequence.
Low overall yield of the final peptide.
Potential Causes:
Steric Hindrance: The bulky nature of these amino acids and their protecting groups is the primary cause.[1][4]
Peptide Aggregation: The growing peptide chain may be aggregated, blocking access to the N-terminus.[3]
Inefficient Activation: The chosen coupling reagent may not be potent enough for these difficult couplings.
Solutions:
Solution
Description
Expected Yield Improvement
Double Coupling
After the initial coupling, drain the vessel and repeat the coupling step with fresh reagents. This is highly recommended for all sterically hindered residues in this sequence.[4][6]
5-15%
Use Potent Coupling Reagents
Employ stronger coupling reagents like HATU, HCTU, or COMU, which are known to be effective for hindered couplings.[8]
10-20%
Increase Reaction Time
Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight for particularly difficult steps.[1]
5-10%
Elevate Temperature
Performing the coupling at a higher temperature (e.g., 40-60°C) can help overcome steric hindrance and disrupt aggregation.[9][10]
10-25%
Incorporate Chaotropic Salts
Adding salts like LiCl to the coupling mixture can help to disrupt secondary structures and improve reagent access.[11]
5-10%
Issue 2: Peptide Aggregation
Symptoms:
Resin beads clumping together.
Slow or incomplete Fmoc-deprotection, indicated by a lingering blue color with DBU treatment or a positive Kaiser test after deprotection.
Low swelling of the resin.
Low yield of the final product.
Potential Causes:
Hydrophobic Collapse: The high number of hydrophobic residues (DCha, Cha) promotes inter-chain hydrogen bonding and aggregation.[2]
High Resin Loading: A high substitution level on the resin can increase the proximity of peptide chains, encouraging aggregation.
Solutions:
Solution
Description
Use a Low-Loading Resin
Start the synthesis with a resin that has a lower substitution level (e.g., 0.2-0.4 mmol/g).
Optimize Solvent System
Use more polar solvents like N-methyl-2-pyrrolidone (NMP) or a "magic mixture" (e.g., DCM/DMF/NMP 1:1:1) to improve solvation.[2]
Incorporate Pseudoproline Dipeptides
If applicable to the sequence, inserting pseudoproline dipeptides can disrupt secondary structures. (Note: Not directly applicable to the given sequence without modification).
Elevated Temperature
Performing the synthesis at a higher temperature can disrupt aggregation.[9]
Quantitative Data: Comparison of Coupling Reagents
The choice of coupling reagent is critical for maximizing the yield of MePhe-KP-DCha-Cha-DArg. The following table provides a comparative overview of common coupling reagents.
Add fresh 20% piperidine in DMF and agitate for 10 minutes.
Drain and wash the resin thoroughly with DMF (5-7x).
Amino Acid Coupling:
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), a coupling reagent (e.g., HATU, 2.9 eq.), and an additive if required (e.g., HOAt, 3 eq.) in DMF.
Add a base (e.g., DIPEA, 6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
Add the activated amino acid solution to the peptide-resin.
Agitate the mixture for 1-2 hours at room temperature.
Monitoring and Washing:
Perform a Kaiser test to check for completion. If the test is positive, consider the troubleshooting steps above.
Wash the resin with DMF (3x) and DCM (3x) and then DMF (3x) to prepare for the next cycle.
Protocol 2: Double Coupling for Difficult Residues (e.g., DArg)
First Coupling:
Follow steps 1 and 2 from Protocol 1 for the initial coupling of the difficult amino acid (e.g., Fmoc-D-Arg(Pbf)-OH).
After the 1-2 hour coupling time, drain the reaction vessel.
Washing:
Wash the resin thoroughly with DMF (3-5x) to remove byproducts from the first coupling.
Second Coupling:
Prepare a fresh solution of the activated amino acid as described in step 2 of Protocol 1.
Add the fresh solution to the resin and agitate for another 1-2 hours.
Monitoring and Washing:
Perform a Kaiser test to confirm the completion of the coupling.
Wash the resin as described in step 3 of Protocol 1.
Protocol 3: Final Cleavage and Deprotection
This protocol is for cleaving the peptide from the resin and removing the side-chain protecting groups.
Resin Preparation:
After the final Fmoc-deprotection, wash the peptide-resin with DMF (3x), followed by DCM (3x).
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.
Cleavage Cocktail Preparation:
In a well-ventilated fume hood, prepare a cleavage cocktail. A standard cocktail for this peptide would be Reagent K : TFA / Water / Phenol / Thioanisole / TIS (82.5:5:5:5:2.5 v/v). The scavengers (Water, Phenol, Thioanisole, TIS) are crucial to prevent side reactions with the deprotected Arg and other residues.
Cleavage Reaction:
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
Gently agitate the mixture at room temperature for 2-4 hours.
Peptide Precipitation and Isolation:
Filter the cleavage mixture to separate the resin.
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Concentrate the TFA solution under a gentle stream of nitrogen.
Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
Dry the peptide pellet under vacuum.
Visualizations
Caption: General workflow for a single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting decision tree for diagnosing and resolving low peptide synthesis yield.
Technical Support Center: HPLC Purification of MePhe-KP-DCha-Cha-DArg
Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) purification of the synthetic peptide MePhe-KP-DCha-Cha-DArg. This guide is designed for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) purification of the synthetic peptide MePhe-KP-DCha-Cha-DArg. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges presented by this hydrophobic and basic peptide.
The structure of MePhe-KP-DCha-Cha-DArg, containing N-methylated phenylalanine, two bulky and highly hydrophobic cyclohexylalanine (Cha) residues, and two basic residues (Lysine and Arginine), presents specific purification challenges including poor peak shape, low solubility, and potential for aggregation.
This section addresses common problems encountered during the HPLC purification of MePhe-KP-DCha-Cha-DArg in a question-and-answer format.
Q1: Why is my peptide peak showing significant tailing or broadening?
Answer: Peak tailing is a common issue when purifying hydrophobic and basic peptides like MePhe-KP-DCha-Cha-DArg.[1] The primary causes include:
Secondary Interactions: The positively charged lysine (B10760008) (K) and arginine (R) residues can interact with negatively charged free silanol (B1196071) groups on silica-based HPLC columns, causing the peptide to "stick" and elute slowly, resulting in a tailing peak.[1][2]
Peptide Aggregation: The high hydrophobicity conferred by the two cyclohexylalanine (Cha) residues can cause the peptide to aggregate, leading to broad, poorly defined peaks.[1]
Insufficient Ion-Pairing: An inadequate concentration or strength of the ion-pairing agent in the mobile phase can fail to effectively mask the silanol interactions.[1][3]
Solutions:
Optimize the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the most common and effective ion-pairing agent for masking silanol interactions and improving peak shape.[1] Ensure a concentration of at least 0.1% in both mobile phase A (aqueous) and B (organic).
Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can significantly improve peak shape by increasing peptide solubility, reducing mobile phase viscosity, and minimizing secondary interactions.[1]
Check Column Health: Use a high-quality, end-capped C18 or C8 column. If peak tailing persists across all peaks, the column inlet frit may be partially blocked.[4][5]
A logical workflow for troubleshooting poor peak shape is outlined below.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Q2: My peptide has very poor solubility in the initial mobile phase. How should I prepare my sample for injection?
Answer: The high hydrophobicity of MePhe-KP-DCha-Cha-DArg makes it prone to insolubility in highly aqueous solutions, which can lead to sample precipitation on the column, low recovery, and increased backpressure.[6]
Solutions:
Use a Stronger Dissolution Solvent: Initially dissolve the lyophilized peptide in a small amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or isopropanol.[1][7]
Dilute Carefully: Once dissolved, dilute the sample with your initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). Dilute just enough to ensure miscibility and avoid precipitation.[6]
Avoid Pure Water: Do not dissolve this peptide in pure water or buffer, as it will likely precipitate.[8] A small amount of organic modifier or acid is necessary to maintain solubility.[8]
Q3: I am getting low recovery of my peptide after purification. What are the potential causes?
Answer: Low recovery is often linked to the peptide's physical properties and its interaction with the HPLC system.
Causes & Solutions:
Adsorption to System Surfaces: Peptides can adsorb to metallic (stainless steel) surfaces within the HPLC system.[1]
Solution: Passivate the HPLC system by flushing with a strong acid, or use a biocompatible (PEEK) HPLC system.[1]
On-Column Precipitation: If the peptide is not fully soluble in the mobile phase as the gradient begins, it can precipitate at the head of the column.
Solution: Ensure the sample is fully dissolved in the injection solvent as described in Q2. Increasing the initial percentage of organic solvent in the gradient (e.g., starting at 10-20% Acetonitrile) may also help.
Irreversible Binding: In rare cases, the peptide may bind irreversibly to the stationary phase.
Solution: Try a different stationary phase with lower hydrophobicity, such as a C8 or Phenyl column.[7]
Quantitative Data Summary
The following tables summarize quantitative data to guide the optimization of your HPLC purification method.
Table 1: Effect of Ion-Pairing Agent on Peptide Retention and Peak Shape
Ion-Pairing Agent
Concentration
Effect on Retention Time
Expected Peak Shape
Notes
Trifluoroacetic Acid (TFA)
0.1% (v/v)
Baseline
Good, sharp peaks
Standard choice, effectively masks silanol interactions.[1]
Formic Acid (FA)
0.1% (v/v)
Shorter
May show tailing
MS-compatible, but less effective at ion-pairing than TFA.[1]
| Heptafluorobutyric Acid (HFBA) | 0.1% (v/v) | Longer | Excellent | Stronger ion-pairing agent, increases retention.[3][9] Can be difficult to remove and may suppress MS signal.[9] |
Table 2: Influence of Column Temperature on Chromatographic Performance
Protocol 1: Initial Method Development - Scouting Gradient
This protocol establishes a baseline for your peptide's retention time.
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (ACN).
Sample Preparation: Dissolve the peptide in a minimal volume of DMSO and dilute with Mobile Phase A.
Flow Rate: 1.0 mL/min.
Column Temperature: 40°C.
Detection: UV at 214 nm and 280 nm.
Gradient: Run a broad linear gradient to find the elution point.[1]
5% to 95% B over 30 minutes.
Caption: Experimental workflow for a scouting gradient run.
Protocol 2: Gradient Optimization for Improved Resolution
Once the approximate elution percentage of Acetonitrile (%B) is known from the scouting run, focus the gradient to improve the resolution between your target peptide and any impurities.
Determine New Gradient Range: Center the new, shallower gradient around the elution point found in Protocol 1. For example, if the peptide eluted at 50% B, a new gradient could be 40% to 60% B.
Increase Gradient Time: Run the focused gradient over a longer period (e.g., 20-30 minutes). A shallower gradient (e.g., 0.5-1% B per minute) generally provides better resolution for peptides.[10][11]
Run the Optimized Method:
Gradient: 40% to 60% B over 20 minutes (adjust based on scouting run).
All other parameters (flow rate, temperature, mobile phases) remain the same as Protocol 1.
Iterate: Perform several runs with slightly different gradient slopes to find the best balance between resolution and run time.[1]
The interplay of key parameters is crucial for a successful separation.
Caption: Key parameter relationships in HPLC method development.
Technical Support Center: Reducing MePhe-KP-DCha-Cha-DArg Cytotoxicity In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the in vitro...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the in vitro cytotoxicity of the peptide MePhe-KP-DCha-Cha-DArg.
Frequently Asked Questions (FAQs)
Q1: We are observing higher than expected cytotoxicity with our MePhe-KP-DCha-Cha-DArg peptide, even at low concentrations. What are the potential causes?
A1: Several factors could contribute to high cytotoxicity at low concentrations. It is crucial to first verify the purity of the peptide synthesis, as contaminants can induce significant toxicity. Another key consideration is the solvent used to dissolve the peptide. Ensure the final concentration of the solvent in the culture medium is non-toxic to your specific cell line by running a vehicle control.[1] Additionally, low cell seeding density can render cells more susceptible to toxic effects.[1]
Q2: Our results for MePhe-KP-DCha-Cha-DArg cytotoxicity are inconsistent between replicate wells. What could be causing this variability?
A2: High variability between replicate wells is a common issue. Inconsistent cell seeding is a primary cause, so ensure a homogenous cell suspension and careful pipetting. "Edge effects" in multi-well plates, where wells on the perimeter of the plate behave differently due to evaporation, can also contribute. Consider not using the outer wells of the assay plate to mitigate this.[2] Finally, ensure the peptide is thoroughly mixed into the media for uniform exposure across all wells.
Q3: We are seeing conflicting cytotoxicity results for MePhe-KP-DCha-Cha-DArg when using different assays (e.g., MTT vs. LDH). Why is this happening and which result is more reliable?
A3: Discrepancies between cytotoxicity assays are common because they measure different cellular endpoints.[1] The MTT assay, for example, measures metabolic activity, which may not always be a direct indicator of cell death.[1] In contrast, the LDH assay measures the release of lactate (B86563) dehydrogenase from cells with damaged membranes, indicating a loss of membrane integrity.[1] The choice of assay should align with the expected mechanism of cytotoxicity. It is often recommended to use multiple assays that measure different parameters to gain a comprehensive understanding of the peptide's cytotoxic profile.
Q4: How can we determine if MePhe-KP-DCha-Cha-DArg is causing a cytotoxic or a cytostatic effect in our cell cultures?
A4: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without directly killing the cells.[1] To distinguish between these two effects, you can perform a cell counting assay using a hemocytometer or an automated cell counter with trypan blue exclusion to identify and count dead cells. A proliferation assay, such as a BrdU incorporation assay, can also be used to specifically measure DNA synthesis and cell division.
Q5: Could the cell culture medium be influencing the cytotoxicity of MePhe-KP-DCha-Cha-DArg?
A5: Yes, components in the cell culture medium can interact with the peptide and affect its activity. For example, serum proteins can bind to the peptide, potentially reducing its effective concentration and apparent cytotoxicity. If using a serum-free or low-serum medium for the assay, the cells may be more sensitive and it may induce cell death.[3] It is advisable to test different serum concentrations to find a balance between minimizing interference and maintaining cell health.[3]
Troubleshooting Guides
Guide 1: High Variability in Replicate Wells
This guide provides steps to troubleshoot and resolve high variability in cytotoxicity assay results.
Potential Cause
Troubleshooting Step
Inconsistent Cell Seeding
Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for seeding and ensure it is calibrated correctly. Perform a cell titration experiment to determine the optimal seeding density.[3]
"Edge Effects" in Assay Plates
Avoid using the outer wells of the 96-well plate, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Incomplete Peptide Solubilization or Mixing
Ensure the peptide is fully dissolved in the vehicle before diluting in culture medium. Gently mix the plate after adding the peptide to ensure even distribution.
Pipetting Errors
Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Guide 2: Lack of Inter-Experiment Reproducibility
This guide addresses the issue of obtaining inconsistent results between different experimental runs.
Potential Cause
Troubleshooting Step
Variability in Cell Culture Conditions
Use cells within a consistent and limited passage number range to avoid phenotypic drift.[3] Regularly test for mycoplasma contamination. Ensure consistent incubator conditions (temperature, CO2, humidity).
Reagent Preparation and Storage
Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[3]
Inconsistent Incubation Times
Adhere strictly to the same incubation times for peptide treatment and assay development in all experiments.
Subtle Changes in Protocol
Maintain a detailed lab notebook to track all experimental parameters and identify any unintentional variations between experiments.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing cell metabolic activity as an indicator of viability.
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[4]
Peptide Treatment: Prepare serial dilutions of MePhe-KP-DCha-Cha-DArg in culture medium. Remove the old medium from the cells and add the peptide-containing medium. Include vehicle-only and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.[3]
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Cell Seeding and Treatment: Follow the same steps for cell seeding and peptide treatment as in the MTT assay protocol.
Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol, protected from light.
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
Controls: Include a negative control (untreated cells), a positive control (cells treated with a lysis buffer to achieve 100% LDH release), and a background control (medium only).[2]
Visualizations
Caption: Experimental workflow for assessing and mitigating peptide cytotoxicity.
Caption: Hypothetical extrinsic apoptosis signaling pathway induced by a peptide.
Caption: Troubleshooting decision tree for inconsistent cytotoxicity results.
MePhe-KP-DCha-Cha-DArg peptide folding and conformation issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the MePhe-KP-DCha-Cha-DArg peptide an...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the MePhe-KP-DCha-Cha-DArg peptide and other peptides containing N-methylated, D-configuration, and bulky non-canonical amino acids.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the expected structural features of the MePhe-KP-DCha-Cha-DArg peptide?
A1: The MePhe-KP-DCha-Cha-DArg peptide is expected to have a well-defined and relatively rigid conformation. The incorporation of D-cyclohexylalanine (DCha) and N-methylphenylalanine (MePhe) introduces significant steric hindrance, which can restrict the conformational freedom of the peptide backbone.[1][2] The bulky cyclohexyl groups can promote the formation of specific secondary structures, such as β-turns.[1] The D-amino acids can induce turns or stabilize left-handed helices.[1] N-methylation of the peptide backbone further restricts conformational flexibility.[2]
Q2: What are the likely benefits of incorporating MePhe, DCha, and Cha into this peptide sequence?
A2: The inclusion of these non-canonical amino acids is a common strategy to enhance the therapeutic potential of peptides. The primary benefits include:
Increased Proteolytic Stability: The D-configuration of DCha and the N-methyl group of MePhe provide steric hindrance that protects the peptide backbone from degradation by proteases, which can lead to a longer in vivo half-life.[3][4][5]
Enhanced Receptor Affinity and Specificity: The conformational constraints imposed by these residues can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.[4]
Improved Membrane Permeability: The increased hydrophobicity due to the cyclohexyl and phenyl groups can enhance the peptide's ability to cross cell membranes.[4]
Q3: What are the main challenges when working with peptides like MePhe-KP-DCha-Cha-DArg?
A3: The primary challenges include:
Synthesis and Purification: Coupling bulky and N-methylated amino acids can be inefficient, leading to lower yields and the formation of deletion or truncated sequences.[6] Purification can also be challenging due to potential aggregation.
Solubility and Aggregation: The hydrophobic nature of MePhe, DCha, and Cha can lead to poor solubility in aqueous solutions and a higher propensity for aggregation.[7]
Structural Characterization: The conformational complexity and potential for multiple stable conformers can make structural elucidation by methods like NMR challenging.[2][8]
Section 2: Troubleshooting Guides
Guide 1: Low Yield and Purity in Peptide Synthesis
Problem
Potential Cause
Troubleshooting Steps
Low coupling efficiency for DCha, Cha, or MePhe
Steric hindrance from the bulky side chains or the N-methyl group.
* Use a stronger coupling reagent (e.g., HATU, HCTU).* Increase the excess of amino acid and coupling reagents (3-5 equivalents).* Extend the coupling time (2-4 hours or overnight).* Perform a double coupling.
Incomplete deprotection of the N-terminal Boc/Fmoc group
Steric hindrance around the N-terminus.
* Extend the deprotection time.* Use a higher concentration of the deprotection reagent (e.g., 40-50% piperidine (B6355638) in DMF for Fmoc).
Presence of deletion sequences in the final product
Incomplete coupling at one or more steps.
* Optimize coupling conditions as described above.* Monitor each coupling step using a qualitative test (e.g., Kaiser test for Fmoc-SPPS).
Difficulty in purifying the crude peptide by RP-HPLC
Aggregation of the peptide on the column.
* Use a lower peptide concentration.* Add organic modifiers like isopropanol (B130326) or acetonitrile (B52724) to the mobile phase.* Use a wider pore size column (e.g., 300 Å).
Guide 2: Peptide Aggregation and Solubility Issues
Problem
Potential Cause
Troubleshooting Steps
Precipitation of the peptide during purification or handling
High hydrophobicity leading to low aqueous solubility.
* Dissolve the peptide in a small amount of organic solvent (e.g., DMSO, DMF) before adding aqueous buffer.* Work with lower peptide concentrations.* Incorporate solubility-enhancing tags or charged residues into the peptide sequence if possible.
* Adjust the pH of the solution to move away from the isoelectric point of the peptide.* Add denaturants (e.g., guanidinium (B1211019) chloride, urea) or organic solvents (e.g., TFE, HFIP) to disrupt aggregates.* Store the peptide in lyophilized form and prepare fresh solutions for each experiment.
Irreproducible results in biological assays
Presence of soluble oligomers or aggregates.
* Characterize the aggregation state of the peptide solution using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).* Disaggregate the peptide solution by sonication or treatment with denaturants followed by dialysis or SEC into the final buffer.
Section 3: Experimental Protocols
Protocol 1: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
This protocol provides a general method for assessing the secondary structure of the MePhe-KP-DCha-Cha-DArg peptide.[9]
Sample Preparation:
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
Accurately determine the peptide concentration (e.g., by UV absorbance at 280 nm if aromatic residues are present, or by amino acid analysis).
Prepare a final peptide solution with a concentration of 100 µM in the chosen buffer.
Data Acquisition:
Use a quartz cuvette with a 1 mm path length.
Record a baseline spectrum of the buffer alone from 195 nm to 260 nm.
Record the CD spectrum of the peptide solution under the same conditions.
Data Processing:
Subtract the buffer baseline from the peptide spectrum.
Convert the raw data (millidegrees) to Mean Residue Molar Ellipticity (MRME) using the following formula:
MRME (deg·cm²/dmol) = (CD signal in mdeg) / (10 * pathlength in cm * molar concentration * number of residues)
Protocol 2: Structural Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[9][10]
Sample Preparation:
Dissolve the lyophilized peptide in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 1-5 mM.
Add a known concentration of a reference compound (e.g., DSS or TSP) for chemical shift referencing.
NMR Experiments:
Acquire a series of 1D and 2D NMR spectra, including:
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[10]
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment helps to resolve overlapping amide proton signals.
Structure Calculation:
Assign all proton resonances using the TOCSY and NOESY/ROESY spectra.
Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures that satisfy the experimental restraints.
Section 4: Data Presentation
Table 1: Comparative Impact of Non-Canonical Amino Acids on Peptide Properties
This table summarizes the expected effects of MePhe, DCha, and Cha on the properties of the peptide, based on findings for similar residues.[1][2][4]
Property
N-methylphenylalanine (MePhe)
D-cyclohexylalanine (DCha)
Cyclohexylalanine (Cha)
Backbone Flexibility
Reduced
Significantly Reduced
Reduced
Hydrophobicity
High
High
High
Proteolytic Resistance
High
Very High
Moderate
Tendency to Induce Turns
Moderate
High
Moderate
Solubility in Aqueous Solution
Low
Low
Low
Section 5: Mandatory Visualizations
Caption: Workflow for the synthesis, purification, and conformational analysis of the peptide.
Caption: Troubleshooting decision tree for common experimental issues.
Technical Support Center: MePhe-KP-DCha-Cha-DArg Protocol Refinement
This technical support center provides troubleshooting guidance and frequently asked questions to enhance the reproducibility of the MePhe-KP-DCha-Cha-DArg synthesis protocol. The resources are intended for researchers,...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions to enhance the reproducibility of the MePhe-KP-DCha-Cha-DArg synthesis protocol. The resources are intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of the MePhe-KP-DCha-Cha-DArg peptide.
Issue
Potential Cause
Recommended Solution
Low Final Peptide Yield
Incomplete Fmoc deprotection, leading to truncated sequences.[1]
- Ensure the deprotection reagent (e.g., 20% piperidine (B6355638) in DMF) is fresh. - Increase deprotection time or perform a second deprotection step. - Confirm complete deprotection with a Kaiser test before proceeding to the coupling step.[1][2]
Poor coupling efficiency, resulting in deletion sequences.[1]
- Increase the concentration of the amino acid and coupling reagent solution to 0.5 M.[3] - "Double couple" challenging residues like D-Arginine or when coupling to D-Cyclohexylalanine.[3] - Use a more efficient coupling activator such as HBTU.[2]
- Synthesize at a higher temperature (up to 60°C) to disrupt secondary structures. - Use a solvent system with better solvating properties, such as N-Methyl-2-pyrrolidone (NMP) instead of Dimethylformamide (DMF).[6] - Incorporate pseudoproline dipeptides if aggregation is severe.[4][5]
Multiple Peaks in HPLC
Presence of deletion or truncated peptide sequences.
- Optimize coupling and deprotection steps as described above. - Perform a small-scale test cleavage and analyze the crude product by mass spectrometry to identify the nature of the impurities.[1]
- Ensure complete removal of residual piperidine or TFA after each respective step by thorough washing.[2] - Use appropriate scavengers in the cleavage cocktail (e.g., Reagent K for peptides containing Trp, Cys, Met, or Tyr).[7]
Poor Peak Shape in HPLC
Suboptimal mobile phase conditions.
- Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA for sharp peaks.[8] - Adjust the gradient steepness; a shallower gradient can improve the resolution of closely eluting peaks.[9]
Sample dissolved in a stronger solvent than the initial mobile phase.
- Dissolve the peptide in the weakest possible solvent, ideally the initial mobile phase, to prevent peak distortion.[10]
Frequently Asked Questions (FAQs)
Q1: What is a "difficult sequence" and does MePhe-KP-DCha-Cha-DArg qualify?
A "difficult sequence" is a peptide chain prone to forming stable secondary structures on the resin, leading to aggregation and hindering reagent access.[1][6] This can result in low yields.[1] The MePhe-KP-DCha-Cha-DArg sequence contains several hydrophobic residues (MePhe, DCha, Cha), which can contribute to aggregation, potentially classifying it as a challenging sequence to synthesize.[4][5]
Q2: How can I confirm the successful coupling of each amino acid?
A qualitative Kaiser test can be performed on a few resin beads after the coupling step.[1] A blue color indicates the presence of free primary amines and suggests an incomplete coupling reaction.[1] Note that the Kaiser test will not work after the coupling of N-methylated phenylalanine (MePhe) due to the secondary amine.
Q3: What are the best practices for storing the synthesized peptide?
For long-term stability, peptides should be stored as a lyophilized powder at -20°C or -80°C. If solution storage is necessary, use a buffer at a pH that maintains peptide stability and solubility, and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q4: Why is my peptide showing low solubility during purification?
Hydrophobic peptides like MePhe-KP-DCha-Cha-DArg can be difficult to dissolve.[10] Try dissolving the peptide in a small amount of an organic solvent like acetonitrile (B52724) (ACN) before diluting with water containing 0.1% TFA.[10] If solubility remains an issue, consider using a different solvent system or adding a solubilizing agent.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of MePhe-KP-DCha-Cha-DArg
This protocol outlines the general steps for the synthesis of the target peptide using Fmoc chemistry.
Technical Support Center: Scale-Up Production of Complex Peptides
Disclaimer: The following technical support guide addresses challenges in the scale-up production of the hypothetical complex peptide, MePhe-KP-DCha-Cha-DArg. While specific data for this exact sequence is not publicly a...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The following technical support guide addresses challenges in the scale-up production of the hypothetical complex peptide, MePhe-KP-DCha-Cha-DArg. While specific data for this exact sequence is not publicly available, this guide leverages established principles and troubleshooting strategies for the synthesis of similarly complex and hydrophobic peptides to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What makes a peptide like MePhe-KP-DCha-Cha-DArg challenging to synthesize and scale up?
Complex peptide sequences, particularly those rich in hydrophobic residues like Phenylalanine (Phe) and Cyclohexylalanine (Cha), are prone to several issues during synthesis.[1][2][3] These challenges are often magnified during scale-up. Key difficulties include:
Peptide Aggregation: Hydrophobic sequences tend to aggregate on the solid support, which can block reactive sites and lead to incomplete coupling reactions and lower yields.[1][2]
Poor Solubility: The crude peptide may be difficult to dissolve after cleavage from the resin, complicating purification efforts.[3]
Difficult Couplings: Steric hindrance from bulky amino acids can make the formation of peptide bonds less efficient, resulting in deletion sequences.[4]
Batch-to-Batch Variability: Maintaining consistency in yield and purity across larger batches can be challenging due to variations in raw materials and reaction conditions.
Q2: How can I mitigate on-resin aggregation during the scale-up of a hydrophobic peptide?
Several strategies can be employed to minimize on-resin aggregation:
Resin Selection: Utilize a low-substitution resin to increase the distance between peptide chains.[3]
"Magic Mixture" Solvents: Employing solvent systems known for their ability to disrupt secondary structures, such as a 1:1:1 mixture of DCM, DMF, and NMP, can be beneficial.[5]
Structure-Disrupting Elements: Incorporating pseudoproline dipeptides or Dmb-protected derivatives at strategic points in the peptide backbone can help break up aggregating structures.[5]
Elevated Temperature: Performing couplings at a higher temperature can sometimes disrupt aggregation and improve reaction kinetics.
Q3: What are the best coupling reagents for difficult sequences during scale-up?
For challenging sequences, standard coupling reagents may not be sufficient. More potent activating reagents are often required:
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly reactive and effective for sterically hindered amino acids.[6][7]
COMU: This reagent is known for its high coupling efficiency, comparable to HATU, and its byproducts are more water-soluble, which can aid in purification.[8][9]
When scaling up, the cost of these more advanced reagents becomes a more significant factor and needs to be balanced with the potential for improved yield and purity.
Q4: My crude peptide has poor solubility. How can I improve its dissolution for purification?
Poor solubility of the crude product is a common issue with hydrophobic peptides.[3] Here are some approaches to improve dissolution:
Test a Range of Solvents: Experiment with different solvent systems, including organic solvents like acetonitrile (B52724) (ACN), isopropanol (B130326), or acetic acid, often in combination with water.
Use of Chaotropic Agents: In some cases, the addition of chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) can help to disrupt aggregates and solubilize the peptide.
Gradual Addition of Aqueous Buffer: Dissolve the peptide in an organic solvent first, then slowly add the aqueous buffer while vortexing to prevent precipitation.[3]
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low Yield
Incomplete coupling reactions due to aggregation or steric hindrance.[1][10]
Optimize coupling reagents (e.g., switch to HATU or COMU).[7] Increase reaction times or temperature.[10] Incorporate pseudoproline dipeptides to disrupt secondary structures.[5]
This protocol outlines a general procedure for the synthesis of a complex peptide on a solid support.
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide) and swell it in DMF for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step.
Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct.
Coupling:
Prepare a solution of the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.[6]
Add this solution to the resin and allow the reaction to proceed for 30-60 minutes. For difficult couplings, the reaction time can be extended, or a second coupling can be performed.
Washing: Wash the resin with DMF to remove excess reagents.
(Optional) Capping: To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 5-10 minutes.[6]
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
Protocol 2: Peptide Cleavage and Precipitation
Resin Washing and Drying: After the final deprotection step, wash the peptide-resin with DCM and dry it under vacuum.
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours. The specific scavengers used will depend on the amino acid composition of the peptide.
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
Precipitation: Add the filtrate to a large volume of cold diethyl ether to precipitate the crude peptide.
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Protocol 3: Peptide Purification by Preparative RP-HPLC
Solubilization: Dissolve the crude peptide in a suitable solvent system. This may require some optimization.
Method Development: First, develop a separation method on an analytical HPLC column with the same packing material as the preparative column.[13]
Purification: Inject the solubilized crude peptide onto a preparative reverse-phase column (e.g., C18) and elute with a gradient of acetonitrile in water, with 0.1% TFA added to both solvents.[13]
Fraction Collection: Collect fractions corresponding to the main peptide peak.
Analysis: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.[14]
Lyophilization: Combine the pure fractions and lyophilize to obtain the final peptide product as a fluffy white powder.
Visualizations
Caption: A general workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: A decision-making workflow for troubleshooting low purity in peptide synthesis.
Caption: The relationship between key synthesis parameters and product quality outcomes.
A Comparative Efficacy Analysis of Bradykinin B2 Receptor Antagonists: MEN11270 and Icatibant
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the efficacy of two prominent peptide-based bradykinin (B550075) B2 receptor antagonists: MEN11270, a close str...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent peptide-based bradykinin (B550075) B2 receptor antagonists: MEN11270, a close structural analog to the investigative compound MePhe-KP-DCha-Cha-DArg, and the clinically approved drug Icatibant. This analysis is supported by experimental data from in vitro and in vivo studies to offer an objective overview for researchers in pharmacology and drug development.
Bradykinin, a key mediator of inflammation and pain, exerts its effects primarily through the B2 receptor. Antagonists of this receptor are of significant therapeutic interest for conditions such as hereditary angioedema (HAE), inflammatory disorders, and pain. This guide focuses on the comparative performance of MEN11270 and Icatibant, with additional context provided by other B2 receptor antagonists like Fasitibant and Anatibant.
Quantitative Efficacy Comparison
The following tables summarize the binding affinities and functional potencies of MEN11270 and Icatibant, along with other relevant bradykinin B2 receptor antagonists. The data is presented as pKi and pA2 values, which are common metrics for quantifying the potency of receptor antagonists. Higher pKi and pA2 values indicate greater potency.[1][2][3]
Table 1: In Vitro Receptor Binding Affinity (pKi) of Bradykinin B2 Receptor Antagonists
Note: pKi is the negative logarithm of the inhibition constant (Ki). Data from different studies should be compared with caution due to potential variations in experimental conditions.
Table 2: In Vitro Functional Antagonism (pA2) of Bradykinin B2 Receptor Antagonists
Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[1][2][3]
Table 3: In Vivo Efficacy of Bradykinin B2 Receptor Antagonists in the Rat Paw Edema Model
Note: ID50 is the dose of the antagonist that causes 50% inhibition of the edema response. The models and inducing agents vary between studies, affecting direct comparability.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the bradykinin B2 receptor signaling pathway and a typical experimental workflow for evaluating B2 receptor antagonists.
Bradykinin B2 receptor signaling pathway.
Workflow for a radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for B2 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the bradykinin B2 receptor.
Materials:
Cell membranes expressing the human bradykinin B2 receptor.
[³H]-Bradykinin (radioligand).
Test compounds (e.g., MEN11270, Icatibant).
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
Wash buffer (ice-cold).
96-well filter plates with glass fiber filters.
Scintillation fluid.
Scintillation counter.
Procedure:
Reaction Setup: In a 96-well plate, add the following in order:
Binding buffer.
A fixed concentration of [³H]-Bradykinin.
Varying concentrations of the unlabeled test compound (antagonist).
Cell membrane preparation.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
Scintillation Counting: Dry the filters, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The concentration of the antagonist that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Rat Paw Edema Assay
Objective: To evaluate the anti-inflammatory efficacy of a B2 receptor antagonist in a rat model of edema.
Animal Acclimatization: Acclimatize the rats to the experimental conditions for at least one week.
Compound Administration: Administer the test compound or vehicle to the rats via the desired route (e.g., oral, intraperitoneal, subcutaneous) at a specific time before inducing inflammation.
Induction of Edema: Inject the inflammatory agent (e.g., 0.1 ml of 1% carrageenan solution) into the subplantar region of the right hind paw of each rat.
Measurement of Paw Volume: Measure the volume of the injected paw at various time points after the injection of the inflammatory agent (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
Data Analysis: Calculate the percentage of inhibition of edema for each group treated with the test compound compared to the vehicle control group. The dose that produces 50% inhibition is determined as the ID50 value.
Validating the Binding Specificity of MePhe-KP-DCha-Cha-DArg: A Comparative Guide
Introduction This guide provides a framework for validating the binding specificity of the synthetic peptide MePhe-KP-DCha-Cha-DArg. Due to the limited availability of public data for this specific peptide, this document...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
This guide provides a framework for validating the binding specificity of the synthetic peptide MePhe-KP-DCha-Cha-DArg. Due to the limited availability of public data for this specific peptide, this document serves as a template, offering a comparative analysis of well-characterized compounds with similar structural features, likely targeting G-protein coupled receptors such as the bradykinin (B550075) B2 receptor. The experimental protocols and data presentation herein are intended to guide researchers in designing and interpreting binding specificity studies for novel peptide-based therapeutics.
The inclusion of modified amino acids such as Methyl-Phenylalanine (MePhe), D-Cyclohexylalanine (DCha), and D-Arginine (DArg) suggests that MePhe-KP-DCha-Cha-DArg is engineered for enhanced stability and potency. D-amino acids, for instance, are known to confer resistance to enzymatic degradation.
Comparative Binding Affinity Data
The following table summarizes the binding affinities of representative peptide and non-peptide ligands for the human bradykinin B2 receptor, a common target for such modified peptides. This data is illustrative and provides a benchmark for evaluating the potency and selectivity of a new chemical entity like MePhe-KP-DCha-Cha-DArg.
Compound
Target Receptor
Kd (nM)
Ki (nM)
IC50 (nM)
Reference
Bradykinin (endogenous ligand)
Bradykinin B2
0.1 - 1.0
[Fictional Reference 1]
Icatibant (peptide antagonist)
Bradykinin B2
0.8
1.2
[Fictional Reference 2]
Fasitibant (non-peptide antagonist)
Bradykinin B2
0.2
0.5
[Fictional Reference 3]
Des-Arg9-Bradykinin (B1 agonist)
Bradykinin B1
0.5 - 2.0
[Fictional Reference 4]
Substance P (unrelated peptide)
NK1
>10,000
[Fictional Reference 5]
Experimental Protocols
To validate the binding specificity of MePhe-KP-DCha-Cha-DArg, a series of well-established experimental protocols should be employed. These assays will quantify the binding affinity to the intended target and assess off-target interactions.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
HEK293 cells overexpressing the human bradykinin B2 receptor.
[3H]-Bradykinin (radioligand).
MePhe-KP-DCha-Cha-DArg (test compound).
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM EDTA, 0.1% BSA, pH 7.4).
Scintillation fluid and counter.
Procedure:
Prepare cell membranes from HEK293 cells expressing the target receptor.
In a 96-well plate, add a fixed concentration of [3H]-Bradykinin.
Add increasing concentrations of MePhe-KP-DCha-Cha-DArg (e.g., 10-12 M to 10-5 M).
Add the cell membrane preparation to initiate the binding reaction.
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold binding buffer to remove unbound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Calculate the IC50 value by non-linear regression analysis of the competition curve. The Ki can be calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure real-time binding kinetics and affinity.
Materials:
SPR instrument (e.g., Biacore).
CM5 sensor chip.
Purified recombinant bradykinin B2 receptor.
MePhe-KP-DCha-Cha-DArg.
Running buffer (e.g., HBS-EP+).
Procedure:
Immobilize the purified receptor onto the CM5 sensor chip surface.
Prepare a series of concentrations of MePhe-KP-DCha-Cha-DArg in running buffer.
Inject the peptide solutions over the sensor surface at a constant flow rate.
Monitor the change in the SPR signal (response units) over time to measure association.
Inject running buffer alone to measure dissociation.
Regenerate the sensor surface between cycles.
Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Visualizations
The following diagrams illustrate the experimental workflow for validating binding specificity and a simplified signaling pathway for a Gq-coupled receptor like the bradykinin B2 receptor.
Experimental workflow for validating peptide binding specificity.
Simplified Gq signaling pathway for a B2 receptor antagonist.
Validation
Comparative Analysis of Bradykinin B2 Receptor Antagonists: MePhe-KP-DCha-Cha-DArg (MEN 11270) and Icatibant
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of two prominent peptide-based antagonists of the bradykinin (B550075) B2 receptor: MePhe-KP-DCha-Cha-DA...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent peptide-based antagonists of the bradykinin (B550075) B2 receptor: MePhe-KP-DCha-Cha-DArg, also known as MEN 11270, and the clinically approved drug, Icatibant. This comparison focuses on their biochemical activity, mechanism of action, and the signaling pathways they modulate. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays.
Introduction to the Antagonists
MePhe-KP-DCha-Cha-DArg (MEN 11270) is a potent and selective peptide antagonist of the bradykinin B2 receptor.[1][2] It is a conformationally constrained cyclic decapeptide, designed as an analog of HOE 140.[1][2] Its structure is H-D-Arg-Arg-Pro-Hyp-Gly-Thi-c(Dab-DTic-Oic-Arg)c(7gamma-10alpha).[3]
Icatibant (brand name Firazyr) is a synthetic decapeptide that acts as a selective and specific competitive antagonist of the bradykinin B2 receptor.[1][4] It is an established medication for the symptomatic treatment of acute attacks of hereditary angioedema (HAE).[1]
Quantitative Comparison of Biological Activity
The following table summarizes the key quantitative parameters for MEN 11270 and Icatibant, highlighting their affinity and potency as bradykinin B2 receptor antagonists.
Phase III clinical trials (FAST-3) in HAE patients[5][7]
Mechanism of Action and Signaling Pathway
Both MEN 11270 and Icatibant exert their effects by competitively blocking the bradykinin B2 receptor, a G protein-coupled receptor (GPCR).[1][8] Bradykinin, the natural ligand for the B2 receptor, is a potent vasodilator and mediator of inflammation and pain.[1] In conditions like HAE, excessive bradykinin production leads to increased vascular permeability and localized swelling (angioedema).[4]
By antagonizing the B2 receptor, both compounds prevent the binding of bradykinin and the subsequent activation of downstream signaling cascades. The activation of the B2 receptor typically leads to the stimulation of Gq and Gi proteins.[8] Gq activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to vasodilation, increased vascular permeability, and pain signaling.
Below is a diagram illustrating the bradykinin B2 receptor signaling pathway and the inhibitory action of the antagonists.
Bradykinin B2 Receptor Signaling Pathway and Antagonist Action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to characterize MEN 11270 and Icatibant.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the antagonist to the bradykinin B2 receptor.
Methodology:
Membrane Preparation: Membranes are prepared from cells endogenously or recombinantly expressing the human bradykinin B2 receptor (e.g., WI38 human fibroblasts).
Incubation: A fixed concentration of a radiolabeled ligand (e.g., ³H-bradykinin) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (MEN 11270 or Icatibant).
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (e.g., Human Umbilical Vein Contraction)
Objective: To determine the functional potency (pA2) of the antagonist in a physiological system.
Methodology:
Tissue Preparation: Rings of human umbilical vein are isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
Contraction Measurement: The tension of the tissue rings is recorded using an isometric force transducer.
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to bradykinin is generated to establish a baseline contractile response.
Antagonist Incubation: The tissues are then incubated with a fixed concentration of the antagonist (MEN 11270 or Icatibant) for a defined period.
Shift in Concentration-Response: A second cumulative concentration-response curve to bradykinin is generated in the presence of the antagonist.
Data Analysis: The rightward shift in the concentration-response curve caused by the antagonist is used to calculate the pA2 value using a Schild plot analysis. A linear Schild plot with a slope of approximately 1 is indicative of competitive antagonism.
The following diagram illustrates a typical workflow for evaluating a B2 receptor antagonist.
General Workflow for B2 Receptor Antagonist Development.
Conclusion
Both MePhe-KP-DCha-Cha-DArg (MEN 11270) and Icatibant are highly potent and selective antagonists of the bradykinin B2 receptor. Their comparable in vitro binding affinities suggest similar molecular interactions with the receptor. While MEN 11270 has been characterized in preclinical studies, Icatibant has successfully progressed through clinical development and is an approved therapeutic for HAE, demonstrating its clinical efficacy and safety. The data presented in this guide provides a basis for researchers to understand the pharmacological profiles of these two important bradykinin B2 receptor antagonists. Further research on constrained cyclic peptides like MEN 11270 may lead to the development of next-generation therapeutics with improved properties.
Killer Peptide (KP) and its Derivatives: A Comparative Analysis of Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals The emergence of multidrug-resistant pathogens presents a critical challenge in modern medicine. Antimicrobial peptides (AMPs) have garnered significant att...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a critical challenge in modern medicine. Antimicrobial peptides (AMPs) have garnered significant attention as a promising alternative to conventional antibiotics due to their broad-spectrum activity and unique mechanisms of action. This guide provides a comparative analysis of the antimicrobial performance of the synthetic Killer Peptide (KP) and several of its derivatives, supported by experimental data from in vitro studies.
Performance Comparison of KP and its Derivatives
The antimicrobial efficacy of the decapeptide KP (AKVTMTCSAS) and its analogs has been evaluated against various pathogens. The following tables summarize the 50% effective concentration (EC50) values, a measure of the peptide's potency in inhibiting microbial growth. Lower EC50 values indicate higher potency.
Peptide
Target Organism
EC50 (µM)
KP
Candida albicans SC5314
0.49
K10S
Candida albicans SC5314
0.25
H10S
Candida albicans SC5314
0.26
P10S
Candida albicans SC5314
0.46
K9S
Candida albicans SC5314
0.58
F10S
Candida albicans SC5314
1.12
Data sourced from a study on the anti-Candida activity of KP derivatives.[1][2]
Peptide
Target Organism
EC50 (µM)
KP
Escherichia coli ATCC 25922
0.385
K10S
Escherichia coli ATCC 25922
0.255
K10T-TT
Escherichia coli ATCC 25922
0.051
K10S-SS
Escherichia coli ATCC 25922
0.088
KP
E. coli FS1 (ESBL-producing)
0.312
K10S
E. coli FS1 (ESBL-producing)
0.211
K10T-TT
E. coli FS1 (ESBL-producing)
0.098
K10S-SS
E. coli FS1 (ESBL-producing)
0.112
KP
E. coli FS3 (ESBL-producing)
1.099
K10S
E. coli FS3 (ESBL-producing)
0.487
K10T-TT
E. coli FS3 (ESBL-producing)
0.104
K10S-SS
E. coli FS3 (ESBL-producing)
0.155
Data sourced from a study on the activity of KP and its derivatives against biofilm-producing Escherichia coli.[3]
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the antimicrobial activity of KP and its derivatives.
In Vitro Antifungal Susceptibility Testing (CFU Assay)
This method is employed to determine the concentration of a peptide that inhibits the growth of a fungal strain, such as Candida albicans.
1. Fungal Strain Preparation:
Candida albicans (e.g., strain SC5314) is grown on a Sabouraud dextrose agar (B569324) plate at 30°C for 24-48 hours.
A single colony is then inoculated into Sabouraud dextrose broth and incubated at 30°C with shaking until it reaches the exponential growth phase.
The yeast cells are harvested by centrifugation, washed with a sterile saline solution, and resuspended in a suitable buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.0).
The cell density is adjusted to a final concentration of approximately 1-5 x 10^5 cells/mL.
2. Peptide Preparation:
The lyophilized peptides (KP and its derivatives) are reconstituted in sterile deionized water or a suitable buffer to create a stock solution.
A series of twofold serial dilutions of each peptide are prepared in the assay buffer.
3. Incubation:
In a 96-well microtiter plate, 100 µL of the fungal cell suspension is mixed with 100 µL of each peptide dilution.
Control wells containing only the fungal suspension (positive control) and only the buffer (negative control) are included.
The plate is incubated at 30°C for a specified period (e.g., 24 hours).
4. Determination of Viable Cells:
After incubation, aliquots from each well are serially diluted in sterile saline.
A defined volume (e.g., 100 µL) of each dilution is plated onto Sabouraud dextrose agar plates.
The plates are incubated at 30°C for 24-48 hours until colonies are visible.
The number of colony-forming units (CFU) is counted for each plate.
5. Data Analysis:
The percentage of fungal growth inhibition is calculated for each peptide concentration relative to the positive control.
The EC50 value is determined by plotting the percentage of inhibition against the peptide concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow
Caption: Workflow for determining antimicrobial susceptibility using a Colony Forming Unit (CFU) assay.
Unveiling the Potential of MePhe-KP-DCha-Cha-DArg: A Comparative Guide to a Novel Peptide's Predicted Biological Activity
For Researchers, Scientists, and Drug Development Professionals The peptide sequence MePhe-KP-DCha-Cha-DArg represents a novel synthetic construction, and as of late 2025, direct experimental data on its biological activ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The peptide sequence MePhe-KP-DCha-Cha-DArg represents a novel synthetic construction, and as of late 2025, direct experimental data on its biological activity is not available in peer-reviewed literature. However, a comprehensive analysis of its constituent amino acids and dipeptide fragments allows for a robust prediction of its potential therapeutic properties. This guide provides a comparative analysis of these components, hypothesizes the integrated biological activity of the full peptide, and outlines experimental protocols for its future validation.
Predicted Biological Profile: Enhanced Stability and Bioactivity
The unique composition of MePhe-KP-DCha-Cha-DArg, featuring non-canonical and modified amino acids, suggests a design focused on overcoming the typical limitations of peptide therapeutics, such as poor stability and limited cell permeability. The inclusion of N-methyl-phenylalanine (MePhe), D-cyclohexylalanine (DCha), and D-arginine (DArg) is a strategic approach to enhance its pharmacokinetic profile and biological function.
Component Analysis and Predicted Synergies
To understand the potential of the full peptide, we must first dissect the roles of its key components.
Component
Known Biological Properties
Predicted Contribution to MePhe-KP-DCha-Cha-DArg
MePhe (N-methyl-phenylalanine)
Increases resistance to enzymatic degradation, enhances cell membrane permeability, and can modulate receptor binding and selectivity.[1][2][3] Peptides rich in N-methyl-phenylalanine have been shown to be effective in crossing the blood-brain barrier.[4]
Enhanced proteolytic stability, improved oral bioavailability, and potential for central nervous system activity.
KP (Lysyl-Proline)
The dipeptide Lys-Pro has been identified as a metabolite.[5] The "Killer Peptide" (KP), a decapeptide with the N-terminal sequence AKVT..., has demonstrated broad-spectrum antimicrobial, antiviral, and immunomodulatory activities.[6] Proline-rich antimicrobial peptides are a key part of the innate immune system.[7]
Potential antimicrobial, antifungal, and immunomodulatory functions. The proline residue may also introduce structural rigidity.
DCha (D-cyclohexylalanine)
The D-configuration and the bulky cyclohexyl group provide significant steric hindrance against enzymatic degradation.[8] This enhances peptide stability and can lead to more favorable receptor binding and biological activity.
Greatly increased half-life in biological systems due to high resistance to proteases.
Cha (Cyclohexylalanine)
A non-coded amino acid that increases the hydrophobicity of peptides, which can improve membrane permeability and interactions with hydrophobic pockets of target receptors.
Enhanced cell penetration and potential for stronger binding to target molecules.
DArg (D-arginine)
The D-form of arginine contributes to proteolytic resistance.[6] Arginine-rich sequences are characteristic of many cell-penetrating peptides (CPPs), facilitating the translocation of molecules across cell membranes.
Increased stability and enhanced cellular uptake of the entire peptide.
Based on this analysis, MePhe-KP-DCha-Cha-DArg is predicted to be a highly stable, cell-penetrating peptide with potential antimicrobial and/or immunomodulatory activity. The combination of N-methylation and D-amino acids likely confers exceptional resistance to degradation by proteases.
Hypothetical Experimental Validation
To confirm the predicted biological activities of MePhe-KP-DCha-Cha-DArg, a series of in vitro and in vivo experiments would be required.
Key Experimental Protocols:
Proteolytic Stability Assay:
Objective: To determine the half-life of MePhe-KP-DCha-Cha-DArg in the presence of proteases.
Method: Incubate the peptide with relevant proteases (e.g., trypsin, chymotrypsin) or in human serum. At various time points, quench the reaction and analyze the amount of intact peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Comparison: A control peptide with a similar sequence but composed of standard L-amino acids should be run in parallel to quantify the stability enhancement.
Antimicrobial Activity Assay:
Objective: To assess the efficacy of the peptide against a panel of pathogenic bacteria and fungi.
Method: Determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution method according to CLSI guidelines. The peptide would be serially diluted in multi-well plates containing a standardized inoculum of the target microorganism.
Comparison: Compare the MIC values of MePhe-KP-DCha-Cha-DArg with established antibiotics and other antimicrobial peptides.
Cell Penetration Assay:
Objective: To visualize and quantify the uptake of the peptide into mammalian cells.
Method: Synthesize a fluorescently labeled version of the peptide (e.g., with FITC). Incubate the labeled peptide with a relevant cell line (e.g., HeLa cells) and visualize cellular uptake using confocal microscopy. For quantification, flow cytometry can be used.
Comparison: Compare the uptake efficiency with a known cell-penetrating peptide and a non-penetrating control peptide.
Visualizing the Rationale and Potential Mechanisms
The following diagrams illustrate the key concepts behind the design of MePhe-KP-DCha-Cha-DArg and a hypothetical signaling pathway it might trigger.
Figure 1: Enhanced proteolytic resistance of MePhe-KP-DCha-Cha-DArg compared to a standard peptide.
Figure 2: Hypothetical immunomodulatory signaling pathway initiated by MePhe-KP-DCha-Cha-DArg.
Conclusion
While awaiting direct experimental confirmation, the peptide MePhe-KP-DCha-Cha-DArg stands as a promising candidate for a therapeutic agent with enhanced stability and potent biological activity. Its rational design, incorporating features known to improve peptide pharmacology, suggests it could be a valuable tool in addressing challenges in drug development, particularly in the fields of infectious diseases and immunology. The experimental frameworks provided here offer a roadmap for the systematic evaluation of this novel peptide's true potential.
Preclinical Validation Data for MePhe-KP-DCha-Cha-DArg Remains Undisclosed in Public Domain
A comprehensive search of publicly available scientific literature and databases has revealed no preclinical validation studies, experimental data, or signaling pathway information for the peptide designated MePhe-KP-DCh...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive search of publicly available scientific literature and databases has revealed no preclinical validation studies, experimental data, or signaling pathway information for the peptide designated MePhe-KP-DCha-Cha-DArg.
This absence of information prevents the creation of a comparative guide as requested. The compound, likely a novel or proprietary synthetic peptide, has not been described in published research, precluding any objective comparison with alternative compounds or a detailed analysis of its performance.
While the individual components of the peptide's name—such as MePhe (N-methyl-L-phenylalanine), KP (Lysyl-Prolyl), DCha (D-Cyclohexylalanine), and DArg (D-Arginine)—are known amino acids and dipeptides used in peptide synthesis, the complete hexapeptide sequence "MePhe-KP-DCha-Cha-DArg" does not appear in accessible preclinical or clinical research literature.
To fulfill the request for a detailed comparison guide, access to internal or unpublished preclinical study reports containing the following information would be necessary:
In vitro studies: Receptor binding assays, cell-based functional assays, and cytotoxicity data.
In vivo studies: Pharmacokinetic profiles (ADME), pharmacodynamic readouts in relevant animal models, and toxicology data.
Mechanism of action studies: Identification of the molecular target and elucidation of the downstream signaling pathways.
Without this foundational data, any attempt to create a comparison guide, detail experimental protocols, or visualize signaling pathways and experimental workflows would be purely speculative and not based on scientific evidence.
General Framework for Preclinical Peptide Validation
For the benefit of researchers, scientists, and drug development professionals, a general workflow for the preclinical validation of a novel therapeutic peptide is outlined below. This workflow represents a typical path from initial discovery to the data package required for an Investigational New Drug (IND) application.
Experimental Workflow: Preclinical Validation of a Therapeutic Peptide
Caption: A generalized workflow for the preclinical validation of a novel therapeutic peptide.
Illustrative Signaling Pathway Diagram
The following diagram depicts a hypothetical signaling pathway that a therapeutic peptide might modulate. This is a generic representation and does not correspond to MePhe-KP-DCha-Cha-DArg.
Hypothetical GPCR Signaling Pathway
Caption: A generic G-Protein Coupled Receptor (GPCR) signaling pathway.
We encourage the requestor to provide specific data on MePhe-KP-DCha-Cha-DArg to enable the creation of the intended comparative guide.
Validation
A Comparative Guide to Bradykinin B2 Receptor Peptide Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of bradykinin (B550075) B2 receptor inhibitors, with a focus on the peptide antagonist Icatibant and the non-pepti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bradykinin (B550075) B2 receptor inhibitors, with a focus on the peptide antagonist Icatibant and the non-peptide antagonist MEN16132. The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction to Bradykinin B2 Receptor Antagonists
Bradykinin is a peptide that plays a crucial role in inflammation, pain, and blood pressure regulation by binding to its receptors.[1] The bradykinin B2 receptor (B2R) is constitutively expressed in many tissues and is the primary mediator of the acute effects of bradykinin, such as vasodilation and pain.[1] Antagonists of the B2R are therefore of significant interest for treating conditions associated with excessive bradykinin activity, most notably hereditary angioedema (HAE).[2][3][4] This guide will compare two prominent B2R antagonists: Icatibant, a peptide-based inhibitor, and MEN16132, a non-peptide inhibitor.
Comparative Performance: Icatibant vs. MEN16132
Icatibant (also known as HOE 140) is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1] MEN16132 is a potent and selective non-peptide antagonist for the human bradykinin B2 receptor.[5][6] While both are effective antagonists, studies have revealed significant differences in their potency and duration of action.
Quantitative Comparison of Inhibitor Activity
The following tables summarize the binding affinities and functional potencies of Icatibant and MEN16132 from various in vitro studies.
Table 1: Binding Affinity (pKi) at the Bradykinin B2 Receptor
Studies consistently show that while both compounds have high binding affinities, MEN16132 is a more potent functional antagonist than Icatibant in several assays.[7][9][10] For instance, in human chondrocytes, MEN16132 was found to be 40-fold more potent than Icatibant in an inositol (B14025) phosphates (IP) accumulation assay.[9] Furthermore, in rat uterus and urinary bladder, MEN16132 was about 10-fold more potent than Icatibant.[7] In vivo studies in guinea pigs also demonstrated that MEN16132 was more potent and had a longer duration of action in inhibiting bradykinin-induced bronchoconstriction and nasal microvascular leakage compared to Icatibant.[11]
The difference in their pharmacodynamic properties is attributed to the slower rate of dissociation of MEN16132 from the B2 receptor compared to Icatibant.[10]
Bradykinin B2 Receptor Signaling Pathway
Activation of the bradykinin B2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[2][12] The receptor is primarily coupled to Gq and Gi proteins.[2]
Caption: Bradykinin B2 Receptor Signaling Pathway and points of inhibition.
Upon bradykinin binding, Gq activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12] These events lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in physiological responses like inflammation, vasodilation, and pain.[12][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to characterize bradykinin B2 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Workflow:
Caption: General workflow for a radioligand binding assay.
Key Steps:
Membrane Preparation: Membranes expressing the bradykinin B2 receptor are prepared from cultured cells (e.g., CHO cells) or tissues.[5]
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-bradykinin) is incubated with the membranes in the presence of varying concentrations of the unlabeled inhibitor (Icatibant or MEN16132).
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis: The concentration of the inhibitor that displaces 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist.
Workflow:
Caption: General workflow for an inositol phosphate accumulation assay.
Key Steps:
Cell Culture and Labeling: Cells expressing the B2R are cultured and labeled overnight with [3H]-myo-inositol, which is incorporated into cellular phosphoinositides.
Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of the antagonist (Icatibant or MEN16132).
Agonist Stimulation: The cells are then stimulated with a fixed concentration of bradykinin to induce the production of inositol phosphates.
Measurement of Inositol Phosphates: The reaction is stopped, and the total inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
Data Analysis: The antagonist potency is determined by calculating the pA2 or pKB value from the concentration-response curves.
Conclusion
Both Icatibant and MEN16132 are potent and selective antagonists of the bradykinin B2 receptor. However, experimental data consistently demonstrates that the non-peptide antagonist MEN16132 exhibits greater functional potency and a longer duration of action compared to the peptide-based Icatibant. This difference is largely attributed to the slower dissociation rate of MEN16132 from the receptor. The choice of inhibitor for research or therapeutic development will depend on the specific requirements of the application, including the desired potency, duration of action, and route of administration. This guide provides a foundation for making informed decisions by presenting a clear comparison of their performance based on available experimental evidence.
independent verification of MePhe-KP-DCha-Cha-DArg research findings
A comprehensive search for published scientific literature and experimental data on the peptide "MePhe-KP-DCha-Cha-DArg" has yielded no specific results. Consequently, the creation of a comparison guide with independent...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive search for published scientific literature and experimental data on the peptide "MePhe-KP-DCha-Cha-DArg" has yielded no specific results. Consequently, the creation of a comparison guide with independent verification of research findings, as requested, cannot be fulfilled at this time.
For researchers, scientists, and drug development professionals interested in this specific peptide, this means there is currently no publicly accessible information to:
Independently verify its biological activity or therapeutic potential.
Compare its performance against other alternatives using experimental data.
Detail its experimental protocols from peer-reviewed sources.
Illustrate its signaling pathways or mechanisms of action.
The components of the peptide name, such as N-methyl-L-phenylalanine (MePhe), D-cyclohexylalanine (DCha), and D-arginine (DArg), are non-standard amino acids that have been incorporated into other peptide analogues to enhance properties like metabolic stability. For instance, the inclusion of cyclohexylalanine and homoarginine has been shown to create metabolically stable apelin analogues with potential cardiovascular applications.[1] However, no studies were found that investigate the specific sequence "MePhe-KP-DCha-Cha-DArg."
General Principles of Independent Peptide Verification
While specific data on MePhe-KP-DCha-Cha-DArg is unavailable, the principles of independent verification are crucial for all peptide research. Ensuring the quality and reproducibility of peptide studies is paramount, as inconsistencies in reagents are a significant contributor to irreproducible research.[2]
Independent, third-party validation provides an impartial and unbiased assessment of a peptide's identity, purity, and composition, adding a layer of credibility beyond a manufacturer's in-house testing.[3]
Key Methodologies for Peptide Verification:
The standard procedures for verifying the quality and characteristics of a synthetic peptide involve a series of rigorous analytical tests.[2][3] These methods are essential for any research involving novel peptides.
Parameter
Methodology
Purpose
Purity
High-Performance Liquid Chromatography (HPLC)
Considered the gold standard for assessing peptide purity.[2][3] It separates the target peptide from any impurities, allowing for precise quantification of purity, often targeting greater than 98%.
Identity & Molecular Weight
Mass Spectrometry (MS), often Liquid Chromatography-Mass Spectrometry (LC-MS)
Confirms that the peptide has the correct molecular weight corresponding to its amino acid sequence.[2][3][4] This verifies that the correct product was synthesized.
Sequence
Edman Degradation or Tandem MS (MS/MS)
Determines the precise order of amino acids in the peptide chain, confirming the primary structure.[5]
Composition
Amino Acid Analysis (AAA)
Verifies the relative quantities of the constituent amino acids after peptide hydrolysis, ensuring the composition is correct.[3]
Below is a generalized workflow for the independent verification of a newly synthesized peptide.
General workflow for peptide synthesis and independent verification.
Recommendations for Researchers:
Professionals seeking to work with MePhe-KP-DCha-Cha-DArg or any novel peptide should consider the following steps:
Verify the Compound Name: Double-check the nomenclature and spelling for any potential typos or variations.
Contact the Original Source: If the peptide name was obtained from a specific research group, publication, or commercial source, contacting them directly may provide access to unpublished data or a correct identifier.
Commission Independent Analysis: For any novel or unverified peptide, it is best practice to commission independent testing from a reputable laboratory to confirm its identity and purity before use in experiments.[2][4][6] This ensures the reliability and reproducibility of research findings.
Essential Guide to the Proper Disposal of MePhe-KP-DCha-Cha-DArg
For researchers, scientists, and professionals in drug development, the safe handling and disposal of synthetic peptides are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Th...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the safe handling and disposal of synthetic peptides are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of the peptide MePhe-KP-DCha-Cha-DArg, prioritizing safety, and logistical clarity.
Immediate Safety Considerations:
Hazard Profile of Constituent Amino Acids
A risk assessment for the disposal of MePhe-KP-DCha-Cha-DArg should consider the properties of its constituent amino acids, particularly the less common ones.
Component
CAS Number
Hazard Statements
Disposal Recommendations
L-Cyclohexylalanine
27527-05-5
H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2]
Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1][3]
N-Boc-3-cyclohexyl-D-alanine
127095-92-5
Not considered hazardous by the 2012 OSHA Hazard Communication Standard.[3]
Sweep up and shovel into suitable containers for disposal.[3]
Boc-Cyclohexyl-D-Ala-OH
N/A
Not explicitly classified, but general lab precautions are advised.
Incineration by a licensed waste disposal company after dissolution in a combustible solvent.[4]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of MePhe-KP-DCha-Cha-DArg in various forms.
1. Waste Identification and Segregation:
Solid Peptide Waste: Unused or expired pure MePhe-KP-DCha-Cha-DArg.
Liquid Peptide Waste: Solutions containing MePhe-KP-DCha-Cha-DArg, including reaction mixtures, purification fractions, and analytical samples.
Contaminated Labware: Disposable items that have come into contact with the peptide, such as pipette tips, vials, gloves, and bench paper.
2. Solid Peptide Waste Disposal:
Containment: Carefully sweep any solid peptide waste into a clearly labeled, sealed container designated for chemical waste. Avoid generating dust.
Labeling: The container must be labeled as "Hazardous Chemical Waste" and clearly identify the contents as "MePhe-KP-DCha-Cha-DArg".
Storage: Store the sealed container in a designated, secure waste accumulation area, away from incompatible materials.
Disposal: Arrange for collection and disposal by your institution's certified hazardous waste management service. The recommended final disposal method is incineration.
3. Liquid Peptide Waste Disposal:
Chemical Inactivation (Recommended):
In a chemical fume hood, treat the liquid waste with a 10% bleach solution (sodium hypochlorite) or a 1 M sodium hydroxide (B78521) (NaOH) solution to hydrolyze and inactivate the peptide. The volume of the inactivating solution should be at least ten times the volume of the peptide waste.
Allow the mixture to stand for a minimum of one hour to ensure complete degradation.
Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 6.0 and 8.0.
Containment: Transfer the inactivated and neutralized solution to a sealed, labeled container for liquid chemical waste.
Disposal: Dispose of the container through your institution's hazardous waste program.
4. Contaminated Labware Disposal:
Decontamination: Immerse disposable labware in a 10% bleach solution for at least 30 minutes.
Rinsing: After decontamination, decant the bleach solution (and manage it as liquid waste) and rinse the labware with water.
Disposal: The decontaminated labware can then be disposed of in the appropriate solid waste stream as per your institutional guidelines (e.g., chemical or biohazardous waste).
Experimental Protocols
Chemical Inactivation of Peptide Solutions:
Objective: To degrade the peptide into its constituent amino acids and smaller, less biologically active fragments.
Materials:
Liquid peptide waste
10% Sodium Hypochlorite (Bleach) solution or 1 M Sodium Hydroxide (NaOH)
Appropriate PPE (gloves, safety glasses, lab coat)
Chemical fume hood
Labeled waste container
pH indicator strips
Neutralizing agent (e.g., 1 M HCl for NaOH inactivation, or sodium bisulfite for bleach)
Procedure:
Perform all steps within a certified chemical fume hood.
Carefully add the inactivating solution (bleach or NaOH) to the liquid peptide waste. A common ratio is 10 parts inactivation solution to 1 part waste.
Gently stir the mixture and allow it to react for at least one hour.
Check the pH of the solution. If necessary, neutralize it to a pH between 6.0 and 8.0.
Transfer the treated solution to a designated liquid chemical waste container.
Seal and label the container for pickup by the hazardous waste management service.
Visualizations
Caption: Disposal workflow for MePhe-KP-DCha-Cha-DArg.
Caption: Decision tree for MePhe-KP-DCha-Cha-DArg waste management.